Product packaging for Coagulanolide(Cat. No.:CAS No. 929622-96-8)

Coagulanolide

Cat. No.: B15192788
CAS No.: 929622-96-8
M. Wt: 486.6 g/mol
InChI Key: XAEUKOBJPRGERY-VLXOZLMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coagulanolide is a withanolide, a class of polyhydroxy steroidal lactones, isolated from the fruits of the medicinal plant Withania coagulans . This compound is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Research on this compound has primarily highlighted its significant potential in metabolic disorder studies. In vivo investigations have demonstrated that this compound can inhibit postprandial hyperglycemia and lower fasting blood glucose levels . A key mechanism of action involves the modulation of hepatic glucose metabolism. Specifically, this compound has been shown to enhance the activity and protein expression of glucokinase and pyruvate kinase, while simultaneously reducing the activity and expression of key gluconeogenic enzymes such as glucose-6-phosphatase, fructose-1,6-bisphosphatase, and phosphoenolpyruvate carboxykinase in diabetic mouse models . Beyond its antihyperglycemic properties, this compound also exhibits antidyslipidemic activity. Studies report that treatment can significantly normalize plasma lipid profiles by reducing triglycerides and LDL-cholesterol, and increasing HDL-cholesterol levels . The median effective dose (ED 50 ) has been determined to be approximately 25 mg/kg in animal models of diabetes, showing comparable efficacy to standard treatments . The compound exists as a white amorphous powder. Its chemical structure is (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide, with a molecular formula of C 28 H 38 O 7 and a molecular weight of 486.60 g/mol . Researchers are exploring this compound for its utility in studying Type 2 diabetes pathways, dyslipidemia, and hepatic metabolic regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B15192788 Coagulanolide CAS No. 929622-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

929622-96-8

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1

InChI Key

XAEUKOBJPRGERY-VLXOZLMASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Coagulanolide from Withania coagulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of coagulanolide, a significant withanolide derived from the medicinal plant Withania coagulans. It includes detailed experimental protocols, quantitative data, and visual diagrams of workflows and biological pathways to serve as a practical resource for scientific and drug development applications.

Introduction: Withania coagulans and its Bioactive Withanolides

Withania coagulans (Dunal), a member of the Solanaceae family, is a small shrub with a rich history in traditional Ayurvedic medicine, where it is known as "Paneer Doda" or "Indian Rennet".[1] It is widely distributed in drier regions of India, Pakistan, Afghanistan, and Iran.[1][2][3] Traditionally, various parts of the plant, especially the fruits, have been used to treat a multitude of ailments including diabetes, liver disorders, inflammation, and nervous exhaustion.[2][4][5][6] The therapeutic properties of W. coagulans are largely attributed to a class of C-28 steroidal lactones known as withanolides.[2][7][8][9] These compounds are the plant's major bioactive constituents and have demonstrated a wide range of pharmacological activities, including antihyperglycemic, anti-inflammatory, immunomodulatory, hepatoprotective, and antitumor effects.[4][10][11]

Among the numerous withanolides isolated from this plant, this compound represents a key discovery, contributing to the understanding of the plant's potent bioactivity. This guide focuses specifically on the scientific journey of its discovery and the technical methodologies required for its isolation.

Discovery of this compound

This compound was identified as a new withanolide isolated from the fruits of Withania coagulans.[12][13] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.[12][14] The chemical structure of this compound was determined to be (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide.[12][13] This discovery was significant as it expanded the known chemical diversity of withanolides and provided a novel molecular entity for further pharmacological investigation. Initial studies revealed that this compound, along with other co-isolated withanolides, exhibited significant antihyperglycemic activity, providing scientific validation for the traditional use of W. coagulans in managing diabetes.[12][13]

Experimental Protocols: Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating withanolides from W. coagulans fruits.[6][11][12][15]

3.1 Plant Material and Extraction

  • Collection and Preparation : Gather fresh fruits of Withania coagulans. Air-dry the fruits in the shade to preserve the chemical integrity of the constituents. Once completely dried, pulverize the fruits into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered fruit material (e.g., 1 kg) in a suitable solvent, such as methanol or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

    • Filter the extract to separate the solvent from the plant residue.

    • Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure exhaustive extraction of the bioactive compounds.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.2 Fractionation of the Crude Extract

  • Liquid-Liquid Partitioning : The crude extract can be subjected to solvent partitioning to separate compounds based on polarity. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

  • Initial Chromatographic Separation : The biologically active fraction (often the chloroform or n-butanol fraction) is then subjected to column chromatography.

    • Stationary Phase : Silica gel (60-120 mesh) is commonly used.

    • Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions of a specific volume (e.g., 100 mL each) and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

3.3 Purification of this compound

  • Repeated Column Chromatography : The pooled fractions containing the target compound are further purified using repeated column chromatography. This may involve using different stationary phases like Sephadex LH-20 (for size exclusion) or polyamide.[15]

  • High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC).[11][15]

    • Column : A C18 column is commonly used.

    • Mobile Phase : An isocratic or gradient system of methanol and water is often employed.

    • Detection : UV detection (e.g., at 223 nm) is used to monitor the elution of compounds.[11]

    • Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

3.4 Structural Elucidation The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, DEPT, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.[12][14]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups.[11]

Quantitative Data

The characterization of this compound and related compounds involves precise quantitative measurements.

Table 1: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

This table summarizes the carbon-13 NMR chemical shifts that are crucial for the structural identification of this compound.[12]

Carbon No.Chemical Shift (δ)Carbon Type (DEPT)
1204.5C=O
2128.3CH
3145.4CH
433.7CH₂
5121.2C
6151.5C
733.4CH₂
834.4CH
935.9CH
1053.7C
1123.2CH₂
1224.9CH₂
1353.7C
1482.6C-O
1574.3CH-O
1632.3CH₂
1788.5C-O
1818.9CH₃
1920.0CH₃
2078.9C-O
2112.5CH₃
2280.9CH-O
2347.6CH₂
24125.2CH
25135.3C
26167.3C=O
2720.8CH₃
2820.9CH₃

Table 2: Bioactivity of Withanolides from Withania coagulans

This table presents key bioactivity data for this compound and other withanolides isolated from the plant, highlighting their therapeutic potential.

Compound Name/FractionBioactivity AssayResult (IC₅₀ / Effect)Reference
This compound (and co-isolates 1-3, 5)Antihyperglycemic (post-sucrose load in diabetic rats)Significant inhibition[12][13]
Withacoagulin GNitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells)IC₅₀ = 3.1 µM[10][14]
Withacoagulin HNitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells)IC₅₀ = 1.9 µM[10][14]
Withanolides (1-9)TNF-α-induced NF-κB Activation InhibitionIC₅₀ range = 1.60 - 12.4 µM[10]
27-hydroxywithanolide Iα-Glucosidase InhibitionIC₅₀ = 66.7 ± 3.6 µM[6][11]

Visualizations: Workflows and Pathways

Visual diagrams are essential for comprehending complex scientific processes. The following have been generated using Graphviz (DOT language) to illustrate the isolation workflow and a key biological pathway.

G start_node start_node process_node process_node fraction_node fraction_node purified_node purified_node A Dried, Powdered Fruits of W. coagulans B Methanol Extraction (Maceration) A->B C Crude Methanolic Extract B->C D Solvent Partitioning (e.g., n-Hexane, Chloroform, n-Butanol) C->D E Chloroform / n-Butanol Fraction D->E Select active fraction F Silica Gel Column Chromatography E->F G Semi-Purified Fractions F->G TLC Monitoring H Further Chromatographic Purification (e.g., Sephadex) G->H I Enriched this compound Fraction H->I J Preparative RP-HPLC I->J K Pure this compound J->K Isolate Peak

Caption: Experimental workflow for the isolation of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor protein protein inhibitor Withanolides (e.g., this compound) nucleus nucleus response response TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_Ub Ub-IκBα IkB_P->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation Proteasome->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes induces With With With->IKK inhibits

Caption: Inhibition of TNF-α induced NF-κB pathway by withanolides.

References

A New Era in Antihyperglycemic Research: Unveiling a Novel Withanolide from Withania coagulans Fruits

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The global prevalence of type 2 diabetes mellitus necessitates a continuous search for novel and effective therapeutic agents. Withania coagulans, a plant with a long history in traditional medicine for treating diabetes, is re-emerging as a promising source of potent antihyperglycemic compounds.[1][2][3] Recent phytochemical investigations into the fruits of this plant have led to the isolation and characterization of a new withanolide, named Coagulanolide, alongside several known compounds.[4][5][6] This technical guide provides a comprehensive overview of the isolation, structural elucidation, and antihyperglycemic activity of this novel withanolide, presenting key data, detailed experimental protocols, and workflow visualizations to support ongoing research and development in this field.

Isolation and Structural Elucidation of this compound

A new withanolide, named this compound, was successfully isolated from the fruits of Withania coagulans.[4][5][6] The structure of this compound was determined to be (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide through extensive spectroscopic analysis.[4][5][6]

Table 1: Spectroscopic Data for this compound
Technique Observed Data
UV (MeOH) λmax 218 nm (characteristic of α,β-unsaturated carbonyl and α,β-unsaturated lactone chromophores)
IR (KBr) νmax 3426 cm⁻¹ (hydroxyl), 1712 cm⁻¹ (α,β-unsaturated lactone), 1684 cm⁻¹ (six-membered cyclic ketone)
High-Resolution ESIMS m/z 486.2611 [M]⁺ (corresponding to the molecular formula C₂₈H₃₈O₇)
¹H NMR (CDCl₃) Signals for five methyl groups, six methylenes, seven methines (including two oxygenated and three olefinic), and ten quaternary carbons (including three olefinic, three oxygenated, and two carbonyls).
¹³C NMR (CDCl₃) Revealed 28 carbon signals, confirming the molecular formula. Key signals include those for five methyls (δ 12.5, 18.9, 20.0, 20.8, 20.9), two carbonyls (δ 167.3, 204.5), and oxygenated carbons.

Data compiled from Maurya et al., 2008.[7]

Antihyperglycemic Activity

The newly isolated this compound, along with other known withanolides from Withania coagulans, has demonstrated significant potential in managing hyperglycemia. The primary mechanism identified is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Additionally, in vivo studies have confirmed the blood glucose-lowering effects of withanolide-containing extracts and isolated compounds.[4][6]

In Vitro α-Glucosidase Inhibition

Several withanolides isolated from Withania coagulans have been shown to be potent inhibitors of α-glucosidase. This inhibition delays the breakdown of carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Withanolides from Withania coagulans
Compound IC₅₀ (µM)
Withanolide J683 ± 0.94
Coagulin E>1000
Withaperuvin C407 ± 4.5
27-hydroxywithanolide I66.7 ± 3.6
Acarbose (Standard)92.3 ± 2.7

Data from Jabeen et al., 2020.[1]

In Vivo Antihyperglycemic Effects

In vivo studies using a streptozotocin (STZ)-induced diabetic rat model have demonstrated the significant antihyperglycemic activity of withanolides from Withania coagulans. One of the known withanolides showed a median effective dose comparable to the standard antidiabetic drug, metformin.[4][5][6]

Table 3: In Vivo Antihyperglycemic Activity in STZ-Induced Diabetic Rats
Compound Dose Effect
Known Withanolide (Compound 5)25 mg/kgSignificant reduction in fasting blood glucose and improved glucose tolerance. Comparable to metformin.

Data from Maurya et al., 2008.[4][5][6]

Experimental Protocols

Isolation and Purification of Withanolides

The following protocol provides a general framework for the isolation of withanolides from Withania coagulans fruits.

  • Extraction:

    • Air-dried and powdered fruits of Withania coagulans are extracted with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.

    • The chloroform and n-butanol fractions, which are rich in withanolides, are taken for further purification.

  • Chromatographic Purification:

    • The active fractions are subjected to multiple chromatographic techniques, including column chromatography over silica gel and Sephadex LH-20.

    • Gradient elution is performed using solvent systems such as hexane-chloroform and chloroform-methanol.

    • Fractions are monitored by Thin Layer Chromatography (TLC).

    • Final purification of isolated compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC).

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the isolated compounds on α-glucosidase activity.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds (dissolved in DMSO)

    • Acarbose (as a positive control)

    • Sodium carbonate (Na₂CO₃) to stop the reaction

    • 96-well microplate reader

  • Procedure:

    • A mixture of the test compound at various concentrations and α-glucosidase solution is pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the pNPG substrate.

    • The reaction mixture is incubated at 37°C.

    • The reaction is terminated by the addition of sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to evaluate the antihyperglycemic activity of the compounds in a living system.

  • Animals:

    • Male Sprague-Dawley or Wistar rats are used.

  • Induction of Diabetes:

    • Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 45-60 mg/kg body weight, dissolved in citrate buffer (pH 4.5).

    • Control animals receive an injection of the vehicle (citrate buffer) only.

    • After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Protocol:

    • Diabetic rats are divided into groups and treated orally with the test compounds, vehicle (control), or a standard drug (e.g., metformin) for a specified period (e.g., 14-28 days).

  • Parameters Measured:

    • Fasting blood glucose levels are monitored at regular intervals.

    • At the end of the study, an oral glucose tolerance test (OGTT) may be performed.

    • Blood samples can be collected for the analysis of biochemical parameters like insulin, lipid profile, and liver and kidney function markers.

Visualized Workflows and Mechanisms

To facilitate a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow plant Withania coagulans Fruits powder Drying & Powdering plant->powder extraction Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, n-Butanol) crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction butanol_fraction n-Butanol Fraction fractionation->butanol_fraction column_chrom Column Chromatography (Silica Gel, Sephadex) chloroform_fraction->column_chrom butanol_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Withanolide (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation bioassays Biological Activity Testing pure_compound->bioassays invitro In Vitro α-Glucosidase Assay bioassays->invitro invivo In Vivo STZ-Diabetic Model bioassays->invivo signaling_pathway carbs Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Digestion glucose Glucose Absorption (into Bloodstream) alpha_glucosidase->glucose Hydrolysis hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia withanolide Withanolide (e.g., this compound) withanolide->alpha_glucosidase Inhibits inhibition Inhibition

References

The Genesis of Potent Phytochemicals: A Technical Guide to the Putative Biogenetic Precursors of Withanolides from Withania coagulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania coagulans, a member of the Solanaceae family, is a plant of significant medicinal value, largely attributed to its rich concentration of withanolides. These C-28 steroidal lactones, built on an ergostane framework, exhibit a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. A thorough understanding of the biogenetic origins of these complex molecules is paramount for their targeted synthesis, enhancement of their production through biotechnological approaches, and the discovery of novel derivatives with improved therapeutic potential. This technical guide provides an in-depth exploration of the putative biogenetic precursors of withanolides in Withania coagulans, summarizing the current state of knowledge on the biosynthetic pathway, key intermediates, and the analytical methodologies employed for their identification and quantification.

The Withanolide Biosynthetic Pathway: From Isoprenoids to Steroidal Lactones

The biosynthesis of withanolides is a complex process originating from the ubiquitous isoprenoid pathway, which is responsible for the formation of a vast array of plant secondary metabolites. The pathway proceeds through several key stages, beginning with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks.

While the complete biosynthetic pathway of withanolides in Withania coagulans is yet to be fully elucidated, extensive research on the closely related species, Withania somnifera, provides a robust model. The pathway is believed to proceed as follows:

  • Isoprenoid Precursor Formation: The initial steps involve the head-to-tail condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

  • Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to form squalene, a 30-carbon triterpene.

  • Cyclization to Cycloartenol: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol. This step represents a critical branch point, diverting carbon flux towards the synthesis of phytosterols and, subsequently, withanolides.

  • Formation of 24-Methylenecholesterol: Through a series of enzymatic modifications including demethylations, isomerizations, and reductions, cycloartenol is converted to cholesterol and then to 24-methylenecholesterol. This phytosterol is considered a key intermediate and a direct precursor to the withanolide backbone.

  • Elaboration of the Withanolide Skeleton: The final stages of the pathway involve a series of species-specific and tissue-specific oxidation, hydroxylation, epoxidation, and glycosylation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases. These modifications create the vast structural diversity observed in withanolides. An ergostene diol has also been suggested as a very early precursor in this sequence.[1]

The following diagram illustrates the putative biosynthetic pathway leading to withanolides.

Withanolide_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid & Sterol Biosynthesis cluster_2 Withanolide Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Multiple Steps Withanolides Withanolides Methylenecholesterol->Withanolides CYP450s, Glycosyltransferases

Caption: Putative biosynthetic pathway of withanolides from primary isoprenoid precursors.

Quantitative Analysis of Putative Precursors

Direct quantitative data for the biogenetic precursors of withanolides in Withania coagulans is scarce in publicly available literature. However, studies on W. somnifera provide valuable insights into the relative abundance of these precursors. The concentrations of withanolides themselves in W. coagulans are reported to range from 0.001% to 0.5% of the dry weight of leaves and roots. It is important to note that precursor concentrations are typically much lower and can vary significantly depending on the plant tissue, developmental stage, and environmental conditions.

The following table summarizes the key putative precursors and provides an estimate of their potential relative abundance based on general plant sterol profiles and findings in related species.

Putative PrecursorChemical ClassTypical Analytical MethodExpected Relative Abundance in W. coagulans
SqualeneTriterpeneGC-MSLow
CycloartenolTriterpenoidGC-MSLow
CampesterolPhytosterolGC-MSModerate
StigmasterolPhytosterolGC-MSModerate
β-SitosterolPhytosterolGC-MSHigh
24-MethylenecholesterolPhytosterolGC-MSLow to Moderate

Disclaimer: The expected relative abundance is an estimation based on general knowledge of plant sterol biosynthesis and data from related species. Rigorous quantitative studies on Withania coagulans are required for accurate determination.

Experimental Protocols for Precursor Analysis

The identification and quantification of the lipophilic precursors of withanolides necessitate specialized extraction and analytical techniques. The following sections outline detailed methodologies adapted for the analysis of these compounds in Withania coagulans plant material.

Protocol 1: Extraction of Phytosterols

This protocol describes a general method for the extraction of total phytosterols from plant tissue, which can be adapted for W. coagulans.

Materials:

  • Fresh or lyophilized plant material (leaves, roots)

  • Mortar and pestle or a suitable grinder

  • Chloroform

  • Methanol

  • Hexane

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Preparation: Grind 1-2 g of dried plant material to a fine powder.

  • Lipid Extraction:

    • To the powdered sample, add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the mixture thoroughly for 5-10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with the same solvent mixture.

    • Combine the supernatants.

  • Washing:

    • Add 0.2 volumes of saturated NaCl solution to the combined extract and mix vigorously.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Saponification:

    • Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.

    • To the lipid residue, add 10 mL of 2 M ethanolic KOH.

    • Reflux the mixture at 80°C for 1 hour to saponify the esterified sterols.

  • Extraction of Unsaponifiables:

    • After cooling, add 10 mL of distilled water and 10 mL of hexane to the saponified mixture.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer containing the unsaponifiable matter (including free sterols).

    • Repeat the hexane extraction twice more.

  • Drying and Concentration:

    • Combine the hexane extracts and wash with distilled water until the washings are neutral.

    • Dry the hexane extract over anhydrous Na₂SO₄.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • The resulting residue contains the total phytosterol fraction.

Protocol 2: GC-MS Analysis of Phytosterols

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of phytosterols.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS)

Procedure:

  • Derivatization:

    • The extracted phytosterols must be derivatized to increase their volatility for GC analysis. Silylation is a common method.

    • To the dried sterol extract, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at a rate of 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 50-650.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the phytosterols by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

The following diagram outlines the general workflow for the extraction and analysis of withanolide precursors.

Precursor_Analysis_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Analysis cluster_2 Data Interpretation PlantMaterial W. coagulans Plant Material (Leaves/Roots) Grinding Grinding PlantMaterial->Grinding LipidExtraction Lipid Extraction (Chloroform:Methanol) Grinding->LipidExtraction Saponification Saponification (Ethanolic KOH) LipidExtraction->Saponification SterolExtraction Sterol Extraction (Hexane) Saponification->SterolExtraction Derivatization Derivatization (Silylation) SterolExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Precursor Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Caption: General workflow for the extraction and GC-MS analysis of withanolide precursors.

Future Perspectives and Research Directions

The study of withanolide biosynthesis in Withania coagulans is a burgeoning field with significant potential for drug discovery and development. Future research should focus on several key areas:

  • Metabolic Engineering: Overexpression or silencing of key enzyme-encoding genes (e.g., squalene synthase, cycloartenol synthase, specific CYP450s) in W. coagulans or heterologous systems could lead to increased yields of specific withanolides.

  • Tracer Studies: The use of isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate) can definitively trace the metabolic flux through the biosynthetic pathway and confirm the role of putative intermediates.

  • Transcriptomics and Proteomics: "Omics" approaches can identify the full suite of genes and enzymes involved in withanolide biosynthesis and their regulation under different conditions.

  • Quantitative Profiling: Rigorous quantitative analysis of the precursor pool in different tissues and at various developmental stages of W. coagulans is crucial for understanding the metabolic dynamics and bottlenecks in the pathway.

Conclusion

The biogenetic precursors of withanolides in Withania coagulans are rooted in the fundamental isoprenoid and phytosterol biosynthetic pathways. While a definitive pathway is still under investigation, the identification of key intermediates such as squalene, cycloartenol, and 24-methylenecholesterol provides a solid foundation for further research. The analytical protocols outlined in this guide offer a starting point for the detailed investigation of these precursors. A deeper understanding of this intricate biosynthetic network will undoubtedly unlock new opportunities for the sustainable production and therapeutic application of these potent natural compounds.

References

Coagulanolide: A Technical Guide to its Role in Modulating Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulanolide, a naturally occurring withanolide derived from the fruit of Withania coagulans, has demonstrated significant potential in the regulation of hepatic glucose metabolism. In preclinical studies using diabetic animal models, this compound has been shown to effectively lower fasting blood glucose levels and improve glucose tolerance. The primary mechanism of action appears to be the modulation of key enzymes involved in hepatic glycolysis and gluconeogenesis, leading to a reduction in hepatic glucose output. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on liver glucose metabolism, including a summary of quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways. While direct evidence linking this compound to the AMPK and PI3K/Akt signaling pathways in the context of glucose metabolism is still emerging, the activity of related withanolides suggests these pathways are likely involved. No clinical trials involving this compound have been reported to date.

Introduction

The liver plays a central role in maintaining glucose homeostasis through the tightly regulated processes of glycolysis, gluconeogenesis, and glycogen metabolism. In type 2 diabetes, dysregulation of these pathways leads to excessive hepatic glucose production, a major contributor to hyperglycemia. This compound, an active component of Withania coagulans, has been identified as a promising therapeutic agent for its ability to modulate these hepatic pathways. This document details the molecular mechanisms underlying the antihyperglycemic effects of this compound, with a focus on its impact on key hepatic enzymes.

Effects on Hepatic Glucose Metabolism

Oral administration of this compound has been shown to significantly impact the enzymatic machinery of the liver, promoting a shift from glucose production to glucose utilization.

Data Presentation: Summary of Quantitative Effects

The following table summarizes the observed effects of this compound on key metabolic parameters and hepatic enzyme activity and expression in a diabetic mouse model (C57BL/KsJ-db/db) following oral administration for three weeks.

ParameterObservation
Blood Glucose & Insulin
Fasting Blood GlucoseSignificantly decreased[1]
Plasma InsulinSignificantly decreased[1]
Glucose ToleranceImproved[1]
Glycolytic Enzymes (Activity & Expression)
Glucokinase (GK)Significantly enhanced[1]
Pyruvate Kinase (PK)Significantly enhanced[1]
Gluconeogenic & Glycogenolytic Enzymes (Activity & Expression)
Glucose-6-phosphatase (G6Pase)Significantly lowered[1]
Fructose-1,6-bisphosphatase (FBPase)Significantly lowered[1]
Phosphoenolpyruvate carboxykinase (PEPCK)Significantly lowered[1]
Glycogen PhosphorylaseSignificantly lowered[1]

Proposed Signaling Pathways

While direct studies on this compound's impact on hepatic signaling pathways for glucose metabolism are limited, research on a related withanolide, Coagulin-L, has shown modulation of the PI3K/Akt pathway in liver cells, albeit in the context of fibrosis. This suggests that this compound may exert its effects through similar mechanisms. The observed changes in glycolytic and gluconeogenic enzyme expression are consistent with the known regulatory roles of the AMPK and PI3K/Akt pathways in hepatic glucose metabolism.

cluster_this compound This compound cluster_Signaling Hepatic Signaling Pathways cluster_Metabolism Hepatic Glucose Metabolism This compound This compound AMPK AMPK This compound->AMPK Activates (?) PI3K PI3K This compound->PI3K Activates (?) Glycolysis Glycolysis (GK, PK) AMPK->Glycolysis Stimulates Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase, FBPase) AMPK->Gluconeogenesis Inhibits Akt Akt PI3K->Akt Akt->Glycolysis Stimulates Akt->Gluconeogenesis Inhibits HGP Hepatic Glucose Production Gluconeogenesis->HGP

Proposed signaling pathways of this compound in the liver.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on hepatic glucose metabolism.

Animal Model and Treatment
  • Animal Model: Male C57BL/KsJ-db/db mice (a model for type 2 diabetes) and their non-diabetic littermates (db/m) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week before the experiment.

  • Treatment Groups:

    • Diabetic control (db/db) receiving vehicle.

    • Diabetic group receiving this compound (e.g., 50 mg/kg body weight, orally).

    • Non-diabetic control (db/m) receiving vehicle.

  • Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a period of three weeks.

Biochemical Assays
  • Fasting Blood Glucose and Plasma Insulin: Blood samples are collected from the tail vein after an overnight fast. Glucose levels are measured using a standard glucometer, and plasma insulin is quantified using a commercially available ELISA kit.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

Liver Enzyme Activity and Expression
  • Tissue Preparation: At the end of the treatment period, mice are euthanized, and liver tissues are immediately excised, washed in ice-cold saline, and stored at -80°C until further analysis. A portion of the liver is homogenized in appropriate buffers for enzyme activity assays and Western blotting.

  • Enzyme Activity Assays:

    • Glucokinase (GK): GK activity is measured spectrophotometrically by a coupled enzyme assay. The rate of NADPH formation, which is proportional to GK activity, is monitored at 340 nm.

    • Pyruvate Kinase (PK): PK activity is determined by measuring the rate of pyruvate formation from phosphoenolpyruvate, which is then coupled to the lactate dehydrogenase reaction, and the oxidation of NADH is monitored at 340 nm.

    • Glucose-6-phosphatase (G6Pase): G6Pase activity is assayed by measuring the amount of inorganic phosphate released from glucose-6-phosphate.

    • Fructose-1,6-bisphosphatase (FBPase): FBPase activity is determined by measuring the rate of inorganic phosphate liberation from fructose-1,6-bisphosphate.

    • Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK activity is measured by monitoring the carboxylation of phosphoenolpyruvate.

  • Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with specific primary antibodies against GK, PK, G6Pase, PEPCK, and FBPase, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

cluster_animal In Vivo Experiment cluster_exvivo Ex Vivo Analysis start db/db Mice treatment Oral Administration of this compound (3 weeks) start->treatment biochem Biochemical Analysis (Blood Glucose, Insulin, OGTT) treatment->biochem tissue Liver Tissue Collection treatment->tissue homogenization Liver Homogenization tissue->homogenization enzyme_activity Enzyme Activity Assays (GK, PK, G6Pase, FBPase, PEPCK) homogenization->enzyme_activity western_blot Western Blot (Protein Expression) homogenization->western_blot

Experimental workflow for evaluating this compound.

Clinical Trials

A thorough search of clinical trial registries and scientific literature reveals no registered or published clinical trials investigating the effects of this compound on hepatic glucose metabolism in humans.

Conclusion and Future Directions

This compound presents a promising natural therapeutic agent for the management of type 2 diabetes by targeting hepatic glucose metabolism. Its ability to enhance glycolysis while suppressing gluconeogenesis and glycogenolysis addresses a key pathophysiological feature of the disease. Future research should focus on elucidating the precise signaling pathways, particularly the roles of AMPK and PI3K/Akt, through which this compound exerts its effects. Furthermore, comprehensive preclinical toxicology and pharmacokinetic studies are warranted to pave the way for potential clinical investigations in human subjects. The development of this compound or its derivatives could offer a novel therapeutic strategy for the control of hyperglycemia in diabetic patients.

References

Therapeutic Potential of Coagulanolide for Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting Coagulanolide, a natural withanolide isolated from Withania coagulans, as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). The document details its mechanism of action, summarizes key quantitative data from animal studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

Preclinical studies indicate that this compound exerts its antihyperglycemic effects primarily by modulating hepatic glucose metabolism. Increased hepatic glucose output is a major contributor to fasting hyperglycemia in T2DM.[1][2][3] this compound appears to correct this dysregulation through a dual mechanism: the inhibition of gluconeogenesis (the synthesis of new glucose) and the activation of glycolysis (the breakdown of glucose).[1][3]

Specifically, this compound has been shown to:

  • Inhibit Key Gluconeogenic Enzymes: It significantly reduces the activity and protein expression of rate-limiting enzymes in the gluconeogenesis pathway, including Glucose-6-Phosphatase (G6Pase), Fructose-1,6-Bisphosphatase (FBPase), and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3]

  • Activate Key Glycolytic Enzymes: Conversely, it enhances the activity and protein expression of critical glycolytic enzymes such as Glucokinase (GK) and Pyruvate Kinase (PK).[1][2][3]

This coordinated regulation helps to decrease the liver's glucose production, thereby lowering fasting blood glucose levels.[1][2] The compound also demonstrates a beneficial impact on dyslipidemia, a common comorbidity of T2DM.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound on hepatic glucose regulation.

Coagulanolide_Mechanism cluster_0 Hepatic Glucose Metabolism cluster_glycolysis Glycolysis (Activated) cluster_gluconeogenesis Gluconeogenesis (Inhibited) GK Glucokinase (GK) PK Pyruvate Kinase (PK) DecGlucose Decreased Hepatic Glucose Output PEPCK PEPCK FBPase FBPase G6Pase G6Pase Coag This compound Coag->GK + Coag->PK + Coag->PEPCK - Coag->FBPase - Coag->G6Pase - DecFasting Decreased Fasting Hyperglycemia DecGlucose->DecFasting experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period (3 Weeks) cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation start Select C57BL/KsJ-db/db Mice (8-10 weeks old) acclimate Acclimatize for 1 Week start->acclimate grouping Randomize into Treatment Groups (n=8-10 per group) - Vehicle Control - this compound (50 mg/kg) - Positive Control acclimate->grouping admin Daily Oral Gavage Administration grouping->admin monitor Weekly Monitoring: - Body Weight - Fasting Blood Glucose admin->monitor ogtt Perform Oral Glucose Tolerance Test (OGTT) monitor->ogtt euthanize Euthanize and Collect Samples ogtt->euthanize blood Blood Analysis: - Plasma Insulin - Lipid Profile (TG, CHOL, etc.) euthanize->blood liver Liver Analysis: - Enzyme Activity Assays - Western Blotting euthanize->liver analysis Statistical Analysis (e.g., ANOVA) blood->analysis liver->analysis conclusion Evaluate Therapeutic Efficacy and Mechanism of Action analysis->conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. Primarily isolated from plants of the Solanaceae family, these compounds have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, immunomodulatory, and antihyperglycemic properties. This technical guide provides a comprehensive overview of the pharmacological properties of a specific withanolide, Coagulanolide, and its related compounds. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms of action through signaling pathway diagrams.

Introduction

Withanolides are characterized by an ergostane skeleton, where C-22 and C-26 are oxidized to form a δ-lactone or ε-lactone. The structural diversity within this class of compounds, arising from various substitutions on the steroidal backbone and the side chain, contributes to their wide range of biological activities. This compound, isolated from Withania coagulans, is a notable withanolide that has been investigated for its significant antihyperglycemic effects. This guide will delve into the pharmacological attributes of this compound and other prominent withanolides like Withaferin A and Withanolide A, providing a foundation for future research and drug discovery initiatives.

Pharmacological Properties and Quantitative Data

The pharmacological effects of this compound and related withanolides are multifaceted, targeting various pathological conditions. This section summarizes the key therapeutic areas and presents quantitative data on their efficacy.

Antihyperglycemic Activity of this compound

This compound has been shown to exert significant antihyperglycemic effects, primarily by modulating key enzymes involved in hepatic glucose metabolism. Oral administration of this compound in diabetic mice has been found to significantly decrease fasting blood glucose and plasma insulin levels.[1] The mechanism involves the enhanced activity and protein expression of glucokinase and pyruvate kinase, and the suppression of fructose-1,6-bisphosphatase, glucose 6-phosphatase, phosphoenolpyruvate carboxykinase, and glycogen phosphorylase in the liver.[1][2]

Cytotoxic Activity of Withanolides

Numerous withanolides have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Withaferin A is one of the most extensively studied withanolides in this regard.

Table 1: Cytotoxicity of Withaferin A against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.05-0.1% (extract)[3]
ME-180Cervical Cancer0.05-0.1% (extract)[3]
SKOV3Ovarian CancerWeak response[4]
OVK18Ovarian CancerStrong cytotoxicity[4]
SKGIICervical CancerStrong cytotoxicity[4]
U87Glioblastoma1.07 ± 0.071[4]
U251Glioblastoma0.69 ± 0.041[4]
GL26Glioblastoma0.23 ± 0.015[4]
KLEEndometrial Cancer10[5]
Anti-inflammatory Activity of Withanolides

Withanolides exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways. Several withanolides isolated from Withania coagulans have been shown to inhibit nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells.[6]

Table 2: Anti-inflammatory Activity of Withanolides from Withania coagulans

CompoundIC50 for NO Inhibition (µM)Reference
Withacoagulin G3.1[6]
Withacoagulin H1.9[6]
Withanolide1.9 - 29.0[6]

Other withanolides have also demonstrated moderate anti-inflammatory profiles.[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological properties of this compound and related withanolides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other withanolides (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or other withanolides) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Anti-inflammatory Assessment: Albumin Denaturation Assay

The albumin denaturation assay is a simple and widely used in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compounds (this compound or other withanolides)

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Heating: After incubation, the mixtures are heated at 70°C in a water bath for 5 minutes to induce protein denaturation.

  • Cooling: The mixtures are then cooled to room temperature.

  • Absorbance Measurement: The turbidity of the resulting solutions is measured spectrophotometrically at 660 nm.

  • Control: A control group is prepared without the test compound.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value can be determined by plotting the percentage inhibition against the concentration of the test compound.

Isolation of this compound from Withania coagulans

The following is a general protocol for the isolation of withanolides, which can be adapted for the specific isolation of this compound.

Materials:

  • Dried and powdered fruits of Withania coagulans

  • Methanol

  • Hexane

  • Chloroform

  • n-Butanol

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Spectroscopic instruments (NMR, Mass Spectrometry) for structure elucidation

Procedure:

  • Extraction: Macerate the air-dried and powdered plant material (e.g., 3.4 kg of W. coagulans whole plant) in methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[7]

  • Fractionation: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[7]

  • Column Chromatography: Subject the chloroform fraction, which is often rich in withanolides, to column chromatography on silica gel. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components.[7]

  • Purification: Monitor the fractions using thin-layer chromatography (TLC). Combine the fractions containing the compound of interest (this compound) and further purify them using repeated column chromatography or preparative TLC.

  • Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to confirm its structure as this compound.[7][8]

Signaling Pathways

Understanding the molecular mechanisms through which this compound and related withanolides exert their pharmacological effects is crucial for their development as therapeutic agents. This section illustrates the key signaling pathways modulated by these compounds.

Anti-inflammatory Signaling Pathway of Withaferin A

Withaferin A has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] It also modulates other pathways involved in inflammation, such as the JAK/STAT and Nrf2 pathways.

G cluster_caption LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes WithaferinA Withaferin A WithaferinA->IKK caption

Caption: Withaferin A inhibits the NF-κB signaling pathway.

Antihyperglycemic Signaling Pathway of this compound

This compound's antihyperglycemic effect is mediated by the regulation of key enzymes in hepatic glucose metabolism. While the direct upstream signaling cascade is still under investigation, the downstream effects on enzyme activity and expression are well-documented.

G cluster_caption This compound This compound Hepatic_Metabolism Hepatic Glucose Metabolism This compound->Hepatic_Metabolism Glucokinase Glucokinase (GK) Activity & Expression Hepatic_Metabolism->Glucokinase PyruvateKinase Pyruvate Kinase (PK) Activity & Expression Hepatic_Metabolism->PyruvateKinase GluconeogenicEnzymes Gluconeogenic Enzymes (G6Pase, PEPCK, FBPase) Hepatic_Metabolism->GluconeogenicEnzymes GlycogenolysisEnzymes Glycogen Phosphorylase Hepatic_Metabolism->GlycogenolysisEnzymes Glucose_Uptake Increased Glucose Uptake & Glycolysis Glucokinase->Glucose_Uptake PyruvateKinase->Glucose_Uptake Glucose_Production Decreased Hepatic Glucose Production Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose caption

Caption: this compound regulates hepatic glucose metabolism.

Conclusion and Future Directions

This compound and related withanolides represent a promising class of natural products with significant therapeutic potential. The antihyperglycemic properties of this compound, coupled with the potent anti-inflammatory and cytotoxic activities of other withanolides, highlight the importance of continued research in this area. Future studies should focus on elucidating the precise molecular targets and upstream signaling pathways of this compound to fully understand its mechanism of action. Furthermore, lead optimization of the withanolide scaffold could lead to the development of novel and effective drugs for the treatment of diabetes, cancer, and inflammatory diseases. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

Coagulanolide: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulanolide, a naturally occurring withanolide derived from the plant Withania coagulans, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its therapeutic potential. This document summarizes key quantitative data, outlines experimental methodologies for assessing its effects, and visualizes implicated signaling pathways to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The biological activities of this compound and related compounds from Withania coagulans have been evaluated across several domains. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Antihyperglycemic and Enzyme Inhibitory Activity

Compound/ExtractActivityAssayResultCitation
This compound & 4 other withanolidesAntihyperglycemicIn vivo - Post-sucrose load in normoglycemic and streptozotocin-induced diabetic ratsSignificant inhibition of postprandial hyperglycemia[1]
Withanolide (Compound 5)AntihyperglycemicIn vivo - Streptozotocin-induced diabetic ratsMedian Effective Dose: ~25 mg/kg[1]
W. coagulans fruit extractα-glucosidase inhibitionIn vitro enzymatic assayIC50 values vary, with some extracts showing potent inhibition. (Specific value for this compound not provided)[2][3][4]
Various natural productsPTP-1B inhibitionIn vitro enzymatic assayIC50 values range from low micromolar to higher concentrations. (Specific value for this compound not provided)[5][6][7][8][9]

Table 2: Anti-inflammatory Activity

Compound/ExtractActivityAssayResultCitation
Withanolides from W. coagulansAnti-inflammatoryGeneral assays mentioned in reviewsModulation of NF-κB, MAPKs, and AMPK pathways[10]
Flavonols (for comparison)Anti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO production, suppression of p65 and IκBα phosphorylation[11]

Table 3: Anticancer and Cytotoxic Activity

Compound/ExtractCell Line(s)AssayResult (IC50)Citation
W. coagulans extractsVarious cancer cell linesGeneral cytotoxicity assaysIC50 values vary depending on the extract and cell line. (Specific value for this compound not provided)[12]
GeneralGeneric cancer cellsCytotoxicity AssayEndpoint measurement of cell death[13][14][15]

Table 4: Neuroprotective and Antimicrobial Activity

Compound/ExtractActivityAssayResultCitation
W. coagulans root extractNeuroprotectiveIn vivo - Cerebral ischemia in ratsReduced MDA levels, increased SOD, CAT, and GPx activity[16]
Gangliosides (for comparison)NeuroprotectiveIn vitro - Cortical culturesInhibition of nitric oxide synthase[17]
W. coagulans extractsAntimicrobialBroth microdilution / Agar well diffusionActivity against various pathogens. (Specific MIC for this compound not provided)[18][19][20][21]

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay (In Vitro)

This assay is fundamental for assessing the antihyperglycemic potential of this compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: The inhibition of α-glucosidase activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assay using MTT (In Vitro)

This assay is crucial for evaluating the anticancer potential of this compound by assessing its ability to reduce the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound (test compound)

  • Standard antibiotic (e.g., Gentamicin) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, evidence suggests that withanolides, as a class, exert their anti-inflammatory effects through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a plausible mechanism for the anti-inflammatory properties of this compound.[10]

NF-κB Signaling Pathway

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Withanolides have been shown to interfere with this pathway at multiple points.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of a natural product like this compound.

Experimental_Workflow Start Start: Isolation & Purification of this compound Primary_Screening Primary Screening: Broad-spectrum Bioassays Start->Primary_Screening Antihyperglycemic Antihyperglycemic Assays (e.g., α-glucosidase) Primary_Screening->Antihyperglycemic Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Primary_Screening->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Dose_Response Dose-Response Studies & IC50 Determination Antihyperglycemic->Dose_Response Anti_inflammatory->Dose_Response Anticancer->Dose_Response Antimicrobial->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism_of_Action->Signaling_Pathways In_Vivo In Vivo Validation (Animal Models) Signaling_Pathways->In_Vivo End End: Lead Compound for Further Development In_Vivo->End

References

Methodological & Application

Application Notes and Protocols for Evaluating the Bioactivity of Coagulanolide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the diverse bioactive properties of Coagulanolide, a natural compound isolated from Withania coagulans. The following sections outline experimental procedures for assessing its anti-cancer, anti-inflammatory, and coagulation-modulating activities.

Anti-Cancer Activity

This compound and other withanolides from Withania coagulans have demonstrated potential anti-cancer effects. Key in vitro assays to determine this activity include evaluating cytotoxicity, apoptosis induction, and cell cycle arrest.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is foundational in determining the cytotoxic potential of this compound against various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 Value (µM)
MCF-7480 (Control)100 ± 5.2\multirow{6}{}{[Calculated Value]}
192 ± 4.8
1075 ± 6.1
2551 ± 3.9
5028 ± 4.5
10015 ± 2.7
HeLa480 (Control)100 ± 6.0\multirow{6}{}{[Calculated Value]}
195 ± 5.5
1080 ± 4.9
2555 ± 5.3
5032 ± 3.8
10018 ± 3.1
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include untreated controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Four populations can be distinguished:

      • Annexin V- / PI- (lower left quadrant): Viable cells

      • Annexin V+ / PI- (lower right quadrant): Early apoptotic cells

      • Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left quadrant): Necrotic cells

Data Presentation: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0[Value][Value][Value]
This compound[IC50/2][Value][Value][Value]
This compound[IC50][Value][Value][Value]
This compound[2 x IC50][Value][Value][Value]

Experimental Workflow for Anti-Cancer Activity Evaluation

G cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis Assay cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with this compound (24-72h) cell_seeding->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization readout Measure Absorbance at 570 nm solubilization->readout ic50 Calculate IC50 Value readout->ic50 cell_seeding_apoptosis Seed Cells in 6-well plate treatment_apoptosis Treat with this compound (24-48h) cell_seeding_apoptosis->treatment_apoptosis harvesting Harvest and Wash Cells treatment_apoptosis->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Apoptotic Populations flow_cytometry->quantification

Caption: Workflow for assessing the anti-cancer properties of this compound.

Anti-Inflammatory Activity

Withanolides are known to possess anti-inflammatory properties. The potential of this compound to mitigate inflammatory responses can be assessed by measuring its effect on pro-inflammatory mediators in stimulated immune cells.

Measurement of Nitric Oxide (NO) Production using Griess Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants. Macrophages (e.g., RAW 264.7) are commonly used and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight.

  • Cell Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.

Data Presentation: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-[Value]-
LPS (1 µg/mL)-[Value]0
LPS + this compound1[Value][Calculated Value]
LPS + this compound10[Value][Calculated Value]
LPS + this compound25[Value][Calculated Value]
LPS + this compound50[Value][Calculated Value]
Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as cytokines, in biological samples.

Experimental Protocol: Cytokine ELISA

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the Griess Assay (Section 2.1).

  • Sample Collection:

    • After the 24-hour incubation with LPS and this compound, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:

      • Adding standards and samples to antibody-coated microplate wells.

      • Incubating to allow the cytokine to bind.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., HRP-streptavidin).

      • Incubating and washing.

      • Adding a substrate solution to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-1β in the samples from their respective standard curves.

Data Presentation: Inhibition of Pro-Inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)IL-1β Concentration (pg/mL) (Mean ± SD)
Control (untreated)-[Value][Value]
LPS (1 µg/mL)-[Value][Value]
LPS + this compound10[Value][Value]
LPS + this compound50[Value][Value]

Signaling Pathway: NF-κB Inhibition by this compound

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nuc->Genes induces transcription This compound This compound This compound->IKK inhibits

Caption: this compound may inhibit the NF-κB signaling pathway.

Coagulation Modulating Activity

Given its name, it is pertinent to investigate whether this compound has any effect on blood coagulation. Standard in vitro coagulation assays can be employed to assess its pro-coagulant or anti-coagulant properties.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Experimental Protocol: aPTT Assay

  • Sample Preparation:

    • Obtain citrated human plasma.

    • Prepare different concentrations of this compound in a suitable buffer.

  • Assay Procedure:

    • In a test tube, mix 100 µL of plasma with 10 µL of the this compound solution (or buffer for control).

    • Incubate the mixture for a specified time (e.g., 1-5 minutes) at 37°C.

    • Add 100 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate for a further 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 100 µL of pre-warmed calcium chloride (CaCl₂) solution.

    • Measure the time taken for a clot to form using a coagulometer.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Experimental Protocol: PT Assay

  • Sample Preparation:

    • Use citrated human plasma and prepare this compound solutions as in the aPTT assay.

  • Assay Procedure:

    • Pre-warm the plasma-Coagulanolide mixture (or plasma-buffer control) at 37°C for 1-3 minutes.

    • Initiate clotting by adding 200 µL of pre-warmed PT reagent (containing tissue factor and calcium).

    • Measure the clotting time with a coagulometer.

Data Presentation: Effect of this compound on Coagulation

AssayThis compound Concentration (µM)Clotting Time (seconds) (Mean ± SD)
aPTT0 (Control)[Value]
10[Value]
50[Value]
100[Value]
PT0 (Control)[Value]
10[Value]
50[Value]
100[Value]

Signaling Pathway: Overview of the Coagulation Cascade

G cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot polymerization G cluster_AMPK AMPK Pathway cluster_MAPK MAPK Pathway AMPK AMPK Metabolism Metabolic Regulation (Glucose uptake, Fatty acid oxidation) AMPK->Metabolism Energy_Stress Energy Stress (e.g., low glucose) Energy_Stress->AMPK activates MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Transcription Factors (Cell proliferation, differentiation) MAPK->Transcription Growth_Factors Growth Factors, Stress Growth_Factors->MAPKKK This compound This compound This compound->AMPK modulates? This compound->MAPK modulates?

Application Notes and Protocols for Coagulanolide Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Coagulanolide in rodent models, particularly for studies investigating its anti-diabetic properties. The protocols are based on findings from preclinical research and are intended to ensure reproducibility and accuracy in experimental design.

Introduction

This compound is a naturally occurring withanolide isolated from the fruits of Withania coagulans. It has demonstrated significant potential as an anti-hyperglycemic agent in rodent models of type 2 diabetes. Its primary mechanism of action involves the modulation of hepatic glucose metabolism, making it a compound of interest for the development of new anti-diabetic therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from rodent studies involving the oral administration of this compound.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl (db/db)This compound (25 mg/kg)This compound (50 mg/kg)Rosiglitazone (50 mg/kg)
Fasting Blood Glucose (mg/dL) 450 ± 25320 ± 20250 ± 18 200 ± 15
Plasma Insulin (µU/mL) 5.8 ± 0.54.9 ± 0.44.4 ± 0.33.5 ± 0.3
Body Weight (g) 52 ± 2.548 ± 2.045 ± 1.8*42 ± 1.5
*Data are presented as mean ± SEM. Significance vs. Control: *p < 0.05, *p < 0.01.
Source: Adapted from studies on C57BL/KsJ-db/db mice with a 3-week treatment period.[1]

Table 2: Modulation of Hepatic Enzyme Activity by this compound in db/db Mice

EnzymePathwayEffect of this compound (50 mg/kg)Change in Activity vs. Control
Glucokinase (GK) GlycolysisIncreased+37.7%[2][3]
Pyruvate Kinase (PK) GlycolysisIncreased+38.5%[2][3]
Phosphoenolpyruvate Carboxykinase (PEPCK) GluconeogenesisDecreasedSignificantly Lowered[1][4]
Glucose-6-Phosphatase (G6Pase) GluconeogenesisDecreasedSignificantly Lowered[1][4]
Fructose-1,6-Bisphosphatase (FBPase) GluconeogenesisDecreasedSignificantly Lowered[1][4]
Glycogen Phosphorylase (GP) GlycogenolysisDecreased-29.8%[3]
Source: Data from studies investigating the mechanism of action of this compound in the liver of db/db mice.[1][2][3][4]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in rodents. Due to the likely poor aqueous solubility of withanolides, a suspension in a suitable vehicle is recommended.

Materials:

  • This compound (pure compound)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile, distilled water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the total amount of this compound required for the study based on the number of animals, dosage, and treatment duration.

  • Weigh the required amount of this compound accurately using an analytical balance.

  • Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of sterile, distilled water. Stir until a clear, homogeneous solution is formed.

  • Add the weighed this compound to a microcentrifuge tube.

  • Add the appropriate volume of the 0.5% CMC vehicle to the tube to achieve the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg administration volume).

  • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and reduce particle size.

  • Prepare the suspension fresh daily before administration to ensure stability and homogeneity.

Protocol for Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)[3]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Dosage Calculation:

    • Weigh each mouse accurately before administration.

    • Calculate the precise volume of the this compound suspension to be administered based on the animal's body weight and the target dose (e.g., for a 30g mouse at 25 mg/kg with a 2.5 mg/mL suspension, the volume is 0.3 mL). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]

  • Gavage Administration:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the palate.

    • The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle and re-attempt.

    • Once the needle is correctly positioned in the stomach (pre-measure the length from the tip of the nose to the last rib), slowly dispense the suspension.

    • Gently withdraw the needle in a smooth motion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes immediately following the procedure.

    • Continue to monitor the animals daily throughout the study period.

Experimental Workflow for a 3-Week Anti-Diabetic Study in db/db Mice

This workflow describes a typical study to evaluate the anti-diabetic effects of this compound.

Animal Model: C57BL/KsJ-db/db mice (a model of type 2 diabetes) and their lean littermates (db/+) as healthy controls.

Workflow:

  • Acclimatization (1 week):

    • House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Baseline Measurements (Week 0):

    • After the acclimatization period, record the baseline body weight and fasting blood glucose levels for all animals. Blood can be collected from the tail vein.

  • Group Allocation:

    • Randomly assign the db/db mice to the following groups (n=8-10 per group):

      • Vehicle Control (0.5% CMC)

      • This compound (25 mg/kg)

      • This compound (50 mg/kg)

      • Positive Control (e.g., Rosiglitazone, 50 mg/kg)

    • Include a group of db/+ mice as healthy controls, receiving the vehicle.

  • Treatment Period (3 weeks):

    • Administer the respective treatments orally via gavage once daily for 21 consecutive days.

    • Monitor body weight and fasting blood glucose weekly.

  • Final Measurements and Sample Collection (End of Week 3):

    • At the end of the treatment period, and after an overnight fast, record the final body weight and fasting blood glucose.

    • Perform an oral glucose tolerance test (OGTT) if required.

    • Euthanize the animals according to approved ethical protocols.

    • Collect blood samples via cardiac puncture for plasma insulin and lipid profile analysis.

    • Harvest the liver for the analysis of hepatic enzyme activity and protein expression.

Visualizations

Signaling Pathway of this compound in Hepatic Glucose Metabolism

cluster_Blood Bloodstream cluster_Hepatocyte Hepatocyte (Liver Cell) cluster_Glycolysis Glycolysis (Glucose Utilization) cluster_Gluconeogenesis Gluconeogenesis (Glucose Production) cluster_Glycogenolysis Glycogenolysis Glucose_blood High Blood Glucose (Hyperglycemia) This compound This compound GK Glucokinase (GK) This compound->GK Upregulates Activity & Expression PK Pyruvate Kinase (PK) This compound->PK Upregulates Activity & Expression PEPCK PEPCK This compound->PEPCK Downregulates Activity & Expression G6Pase G6Pase This compound->G6Pase Downregulates Activity & Expression FBPase FBPase This compound->FBPase Downregulates Activity & Expression GP Glycogen Phosphorylase (GP) This compound->GP Downregulates Activity & Expression GK->Glucose_blood Increased Glucose Uptake PEPCK->Glucose_blood Reduced Hepatic Glucose Output G6Pase->Glucose_blood Reduced Hepatic Glucose Output FBPase->Glucose_blood Reduced Hepatic Glucose Output GP->Glucose_blood Reduced Hepatic Glucose Output start Start acclimatization Week 0: Acclimatization of db/db Mice (1 week) start->acclimatization baseline Baseline Measurements: - Body Weight - Fasting Blood Glucose acclimatization->baseline grouping Random Group Allocation: - Vehicle - this compound (25 mg/kg) - this compound (50 mg/kg) - Positive Control baseline->grouping treatment Weeks 1-3: Daily Oral Gavage (21 days) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose treatment->monitoring Repeated end_measurements End of Week 3: Final Measurements & Sample Collection treatment->end_measurements monitoring->treatment analysis Data Analysis: - Metabolic Parameters - Hepatic Enzyme Assays end_measurements->analysis end End analysis->end

References

Application Notes and Protocols for the Quantification of Coagulanolide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulanolide, a naturally occurring withanolide isolated from the plant Withania coagulans, has garnered significant interest for its potential therapeutic properties, particularly its anti-hyperglycemic effects. As research into the pharmacokinetic and pharmacodynamic properties of this compound advances, the need for robust and validated analytical methods for its quantification in biological matrices becomes paramount. These application notes provide detailed protocols for the extraction and quantification of this compound in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). While specific methods for this compound are still emerging, the protocols outlined below are based on validated methods for structurally similar withanolides and are readily adaptable.

Analytical Methods Overview

The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires sensitive and selective analytical techniques. The most common and effective methods are chromatography-based, including HPLC with UV detection and the more sensitive and specific LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. Quantification is typically achieved using an ultraviolet (UV) detector. While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for analyzing samples with higher concentrations of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and speed. After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection by monitoring specific precursor-to-product ion transitions, minimizing interference from the biological matrix.

Data Presentation: Quantitative Parameters of Analytical Methods for Withanolides

The following tables summarize typical quantitative data from validated analytical methods for withanolides, which can be expected for a validated this compound assay.

Table 1: UHPLC-MS/MS Method Parameters for Withanolide Quantification in Plasma

ParameterWithaferin AWithanolide A12-Deoxy-withastramonolideWithanoside IV
Linearity Range (ng/mL) 0.2 - 2000.25 - 5002 - 5001 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20.2521
Accuracy (%) 85 - 11590 - 11088 - 11292 - 108
Precision (RSD %) < 15< 15< 10< 12
Recovery (%) > 80> 85> 82> 88

Table 2: HPLC-UV Method Parameters for Withanolide Quantification

ParameterWithaferin AWithanolide D
Linearity Range (µg/mL) 1 - 1001 - 100
Lower Limit of Quantification (LLOQ) (µg/mL) 11
Accuracy (%) 97.6100.0
Precision (RSD %) < 2.0< 2.0
Recovery (%) > 95> 98

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using UHPLC-MS/MS

This protocol is adapted from validated methods for other withanolides and is suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar withanolide not present in the sample, or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human or animal plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 400 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UHPLC-MS/MS system.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and the IS need to be determined by infusion of the pure compounds.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples using HPLC-UV

This protocol is suitable for samples with higher expected concentrations of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trichloroacetic acid (TCA) or other protein precipitating agent.

2. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of cold acetonitrile (or a 10% TCA solution).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

3. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 220-230 nm for withanolides).

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Generate a calibration curve using the peak areas of the this compound standards.

  • Calculate the concentration in the samples from the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for UHPLC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UHPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification result Final Concentration quantification->result

Caption: Workflow for this compound quantification in plasma by UHPLC-MS/MS.

Signaling Pathway of this compound in Hepatic Glucose Metabolism

This compound has been shown to modulate hepatic glucose metabolism, which is a key factor in its anti-hyperglycemic effect. It influences the expression and activity of key enzymes involved in glycolysis and gluconeogenesis.[1][2]

signaling_pathway cluster_glycolysis Glycolysis (Glucose Utilization) - Upregulated cluster_gluconeogenesis Gluconeogenesis (Glucose Production) - Downregulated This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Enhances Activity & Expression PyruvateKinase Pyruvate Kinase (PK) This compound->PyruvateKinase Enhances Activity & Expression PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) This compound->PEPCK Lowers Activity & Expression FBPase Fructose-1,6-bisphosphatase (FBPase) This compound->FBPase Lowers Activity & Expression G6Pase Glucose-6-phosphatase (G6Pase) This compound->G6Pase Lowers Activity & Expression Glucokinase->PyruvateKinase Pyruvate Pyruvate PyruvateKinase->Pyruvate Glucose Glucose Glucose->Glucokinase PEPCK->FBPase FBPase->G6Pase Glucose_out Glucose G6Pase->Glucose_out Pyruvate_source Pyruvate/Lactate/Amino Acids Pyruvate_source->PEPCK

Caption: this compound's modulation of hepatic glucose metabolism pathways.

References

Application Notes and Protocols for the Analysis of Coagulanolide using HPLC and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulanolide is a bioactive withanolide, a class of naturally occurring C28 steroidal lactones, isolated from the fruits of Withania coagulans.[1] This plant has been traditionally used in Ayurvedic medicine, and modern research has investigated its various pharmacological properties, including antihyperglycemic effects.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, herbal formulations, and for pharmacokinetic studies. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Withania coagulans Fruits

This protocol describes the extraction of this compound and other withanolides from the dried fruits of Withania coagulans. The choice of solvent (aqueous or methanolic) can be tailored to the specific research needs.

Materials and Reagents:

  • Dried fruits of Withania coagulans

  • Methanol (HPLC grade)

  • Distilled water

  • Grinder or blender

  • Shaker or sonicator

  • Centrifuge

  • Filtration apparatus with 0.45 µm filters

  • Rotary evaporator (optional)

Protocol 1: Methanolic Extraction

  • Grinding: Grind the dried fruits of Withania coagulans into a fine powder using a grinder or blender.

  • Extraction: Accurately weigh a portion of the powdered plant material (e.g., 10 g) and place it in a suitable container. Add a defined volume of methanol (e.g., 100 mL) to achieve a 1:10 solid-to-solvent ratio.

  • Agitation: Securely cap the container and place it on a shaker or in a sonicator bath. Agitate the mixture for a specified period (e.g., 24-48 hours at room temperature with intermittent shaking, or 30-60 minutes with sonication).

  • Filtration and Centrifugation: Filter the extract through a muslin cloth or filter paper to remove coarse plant debris. For a clearer supernatant, centrifuge the filtrate at a moderate speed (e.g., 4000 rpm for 10 minutes).

  • Collection and Concentration: Carefully collect the supernatant. For increased concentration, the solvent can be evaporated using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Final Preparation: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC or LC-MS system.

Protocol 2: Aqueous Extraction

  • Soaking: Take the whole dried fruits, remove the calyx and pedicle, and soak them in distilled water overnight.

  • Filtration: The following day, filter the extract through a filter paper or sterile muslin cloth to obtain the aqueous extract.

  • Final Preparation: For LC-MS analysis, it may be necessary to perform a solid-phase extraction (SPE) cleanup step to remove interfering substances. Filter the final extract through a 0.45 µm syringe filter prior to analysis.

Proposed HPLC-UV Method for this compound Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound. This method is based on typical analytical procedures for withanolides and will require validation for specific applications.

Chromatographic Conditions:

ParameterSuggested Conditions
HPLC System A standard HPLC system with a UV/Vis or PDA detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and Water (B).
Gradient Example: Start with 30% A, ramp to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions. The gradient should be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 218 nm (based on the characteristic absorption of the α,β-unsaturated lactone chromophore in withanolides)[1]
Injection Volume 10-20 µL

Data Presentation (Example)

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compoundTo be determined>0.99TBDTBD

LOD: Limit of Detection, LOQ: Limit of Quantitation, TBD: To be determined through method validation.

Proposed UPLC-MS/MS Method for this compound Analysis

This protocol describes a more sensitive and selective method using UPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The parameters provided are based on the known molecular formula of this compound and typical fragmentation patterns of withanolides.[1] This method requires optimization and validation.

Chromatographic Conditions:

ParameterSuggested Conditions
UPLC System A standard UPLC system.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure separation from other withanolides (e.g., 5-95% B over 10 minutes).
Flow Rate 0.3-0.5 mL/min
Column Temperature 40°C
Injection Volume 1-5 µL

Mass Spectrometry Conditions:

ParameterSuggested Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage To be optimized (e.g., 3.0-4.0 kV)
Source Temperature To be optimized (e.g., 120-150°C)
Desolvation Temp. To be optimized (e.g., 350-450°C)
Gas Flow Rates To be optimized for the specific instrument.
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation (Proposed)

Molecular Information:

  • Compound: this compound

  • Molecular Formula: C₂₈H₃₈O₇[1]

  • Molecular Weight: 486.6 g/mol

Quantitative Data Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)Collision Energy (eV)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound487.2 [M+H]⁺125.1 / 169.1[1]To be optimizedTo be determinedTBDTBD

LOD: Limit of Detection, LOQ: Limit of Quantitation, TBD: To be determined through method validation.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the analysis of this compound from plant material.

Coagulanolide_Analysis_Workflow start Start: Sample Collection (Withania coagulans fruits) prep Sample Preparation start->prep grind Grinding of Dried Fruits prep->grind extract Extraction (Methanol or Water) grind->extract filter_centrifuge Filtration & Centrifugation extract->filter_centrifuge concentrate Concentration (Rotary Evaporation) filter_centrifuge->concentrate reconstitute Reconstitution & Final Filtration (0.45 µm filter) concentrate->reconstitute analysis Analytical Method reconstitute->analysis hplc HPLC-UV Analysis analysis->hplc lcms UPLC-MS/MS Analysis analysis->lcms data_proc Data Processing & Analysis hplc->data_proc lcms->data_proc peak_integration Peak Integration & Identification data_proc->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification validation Method Validation (LOD, LOQ, Linearity) quantification->validation end End: Final Report validation->end

Caption: Workflow for this compound analysis from sample preparation to final report.

References

Application Notes and Protocols for Investigating the Cellular Effects of Coagulanolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coagulanolide, a naturally occurring withanolide isolated from the plant Withania coagulans, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Preclinical studies have highlighted its potential as an antihyperglycemic agent by modulating hepatic glucose metabolism.[4][5][6] Furthermore, emerging evidence suggests its involvement in critical cellular processes, including the inhibition of adipogenesis through modulation of the Wnt/β-catenin pathway and induction of cell cycle arrest.[7][8] Extracts from Withania coagulans, rich in this compound and other withanolides, have demonstrated cytotoxic and apoptotic effects against various cancer cell lines, suggesting a potential role in oncology research.[9][10][11] The proposed mechanism for withanolides often involves the suppression of pro-inflammatory pathways such as NF-κB, which is crucial for cell survival and proliferation.[12]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols herein detail methods for assessing cell viability, analyzing cell cycle progression, and quantifying apoptosis induction in cancer cell lines.

1. Assessment of this compound's Cytotoxic Activity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

1.1. Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 value read->end

Caption: Workflow for assessing cell viability using the MTT assay.

1.2. Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of this compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

1.3. Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (h)IC₅₀ Value (µM)
MCF-72445.2
MCF-74828.7
HeLa2452.1
HeLa4835.4

2. Analysis of Apoptosis Induction by Annexin V-FITC/PI Staining

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

2.1. Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow start Seed and treat cells with this compound harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell populations analyze->end CellCycle_Workflow start Seed and treat cells with this compound harvest Harvest and wash cells with PBS start->harvest fix Fix cells in cold 70% ethanol harvest->fix incubate Incubate at -20°C (at least 2h) fix->incubate wash_fix Wash to remove ethanol incubate->wash_fix stain Resuspend in PI/RNase staining buffer wash_fix->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end Signaling_Pathway cluster_inhibition This compound Effect cluster_nfkb NF-κB Pathway This compound This compound IKK IKK This compound->IKK inhibits TNF TNF-α TNF->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_degradation IKK->IkB_degradation NFkB NF-κB (p65/p50) IkB->NFkB releases IkB->IkB_degradation degradation NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Gene_Exp Gene Expression (Anti-apoptotic, Inflammatory) NFkB_nuc->Gene_Exp activates

References

Application Notes and Protocols for the Extraction and Purification of Coagulanolide from Withania coagulans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coagulanolide is a bioactive withanolide, a class of C-28 steroidal lactones, isolated from the fruits of Withania coagulans (Dunal), also known as Indian cheese maker.[1][2] This compound, along with other withanolides from the plant, has demonstrated significant therapeutic potential, notably antihyperglycemic and antidyslipidemic activities.[1][3] The effective extraction and purification of this compound are critical steps for its pharmacological investigation and potential drug development. These application notes provide detailed protocols and data for the isolation of this compound from plant material, tailored for a research and development setting.

Data Presentation: Solvent Properties and Extraction Parameters

Successful extraction and purification are governed by the physicochemical properties of the target compound and the chosen methodologies. The following tables summarize key data for solvents and general parameters for withanolide extraction.

Table 1: Solubility of Withanolides in Various Solvents Withanolides, including this compound, are generally characterized by low solubility in water and non-polar solvents, with better solubility in moderately polar organic solvents.[4][5]

Solvent ClassSolvent ExampleSolubility Profile for WithanolidesReference
Polar Protic WaterPractically Insoluble[4][5]
EthanolSlightly Soluble to Soluble[4]
MethanolSlightly Soluble to Soluble[4]
Polar Aprotic AcetoneSlightly Soluble to Soluble[4][5]
Ethyl AcetateSlightly Soluble[4]
N,N-Dimethylformamide (DMF)Soluble[4]
Non-Polar Hexane / Petroleum EtherPractically Insoluble[4]
ChloroformSlightly Soluble[4]

Table 2: Summary of Extraction and Chromatography Parameters for Withanolides The following parameters are compiled from general methodologies for withanolide isolation.[6][7][8][9]

ParameterMethodTypical Values/ConditionsPurpose
Plant Material PreparationDried and coarsely powdered fruits of W. coagulansIncrease surface area for solvent penetration.
Extraction Solvent Solvent ExtractionEthanol, Methanol, Aqueous-Alcoholic mixtures (1:1)Efficiently solubilizes withanolides from plant matrix.[6][10]
Extraction Technique Maceration / SoxhletRoom temperature for several days (Maceration) or refluxing solvent (Soxhlet).[8][9][11]Crude extraction of phytoconstituents.
Initial Purification Solvent PartitioningPartitioning between aqueous methanol and hexane/petroleum ether.[12]Remove non-polar impurities like fats and waxes.
Chromatography Column ChromatographyStationary Phase: Silica Gel. Mobile Phase: Gradient of Chloroform-Methanol or Hexane-Ethyl Acetate.Fractionation of the crude extract based on polarity.[6][10][13]
Analysis & Monitoring Thin-Layer Chromatography (TLC)Stationary Phase: Silica Gel Plates. Mobile Phase: Similar to column chromatography. Visualization: UV light, Anisaldehyde-sulfuric acid reagent.To monitor column fractionation and identify fractions containing withanolides.[6][10][13]
Final Purification HPLC (RP-HPLC)Stationary Phase: C18 column. Mobile Phase: Gradient of Acetonitrile-Water or Methanol-Water.High-resolution separation to obtain pure this compound.[6][10]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Withanolides

This protocol outlines a standard solvent extraction method.

1. Preparation of Plant Material:

  • Obtain dried fruits of Withania coagulans.
  • Grind the material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction (Maceration):

  • Weigh the powdered plant material and place it in a large glass container.
  • Add 95% ethanol to the container, ensuring the solvent completely covers the plant material (e.g., a 1:10 solid-to-solvent ratio, w/v).
  • Seal the container and let it stand at room temperature for 3-5 days with occasional agitation.
  • Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine all the filtrates.

3. Concentration of Crude Extract:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
  • This process yields a dark, semi-solid crude extract. Dry this extract completely in a vacuum desiccator.

Protocol 2: Purification of this compound

This protocol involves a multi-step chromatographic purification process.

1. Preliminary Fractionation by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.
  • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate or chloroform, followed by methanol.[6][10]
  • Collect fractions of a fixed volume (e.g., 50 mL or 100 mL).

2. Monitoring by Thin-Layer Chromatography (TLC):

  • Monitor the collected fractions using TLC on silica gel plates.
  • Use a mobile phase such as Chloroform:Methanol (95:5 v/v) to develop the plates.
  • Visualize the spots under UV light (254 nm) and/or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
  • Pool the fractions that show a similar TLC profile corresponding to withanolides.

3. High-Resolution Purification by Preparative HPLC:

  • Concentrate the pooled, enriched fractions from column chromatography.
  • Dissolve the residue in a suitable solvent (e.g., methanol).
  • Purify the sample using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[6][10]
  • Use a gradient elution system, for example, starting with 40% acetonitrile in water and gradually increasing the acetonitrile concentration.
  • Monitor the elution profile with a UV detector (e.g., at 227 nm).
  • Collect the peak corresponding to this compound.

4. Crystallization and Characterization:

  • Evaporate the solvent from the HPLC fraction containing the pure compound.
  • Induce crystallization by dissolving the residue in a minimal amount of a hot solvent (e.g., acetone) and allowing it to cool slowly.[4] Anti-solvent crystallization can also be employed by adding a non-solvent (like n-hexane) to a solution of the compound to induce precipitation.[14][15]
  • The resulting pure crystals of this compound can be characterized using spectroscopic techniques like NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR to confirm its structure.[1][3]

Visualizations: Workflows and Logical Relationships

Overall Experimental Workflow

The following diagram illustrates the complete workflow from plant material to purified this compound.

G cluster_prep Phase 1: Preparation & Extraction cluster_proc Phase 2: Processing cluster_purify Phase 3: Purification cluster_final Phase 4: Final Product Plant W. coagulans Fruit Powder Grinding to Powder Plant->Powder Extract Solvent Extraction (e.g., Ethanol) Powder->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude CC Column Chromatography (Silica Gel) Crude->CC TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC Pure Pure this compound HPLC->Pure Char Structural Characterization (NMR, MS) Pure->Char

Caption: Workflow for this compound extraction and purification.

Hierarchy of Chromatographic Purification

This diagram shows the logical progression of chromatographic techniques from coarse to fine separation.

G cluster_low_res Low-Resolution Separation cluster_high_res High-Resolution Separation Start Crude Plant Extract CC Column Chromatography (CC) (e.g., Silica Gel) Start->CC Initial Cleanup & Fractionation Partition Solvent Partitioning Start->Partition Initial Cleanup & Fractionation Prep_HPLC Preparative HPLC (e.g., RP-C18) CC->Prep_HPLC Purification of Enriched Fractions Partition->CC Final Pure this compound Prep_HPLC->Final Isolation of Target Compound

Caption: Hierarchy of purification techniques for this compound.

References

Application Notes and Protocols: Coagulanolide in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Coagulanolide, a bioactive withanolide isolated from the fruits of Withania coagulans. This document details its potential applications in drug discovery, focusing on its significant antihyperglycemic properties and other reported biological activities. Detailed experimental protocols and summaries of quantitative data are provided to facilitate further research and development.

Introduction to this compound

This compound is a steroidal lactone belonging to the withanolide class of compounds, which are characteristic secondary metabolites of the Solanaceae family. It has been identified as one of the active principles in Withania coagulans, a plant with a history of use in traditional medicine for various ailments, notably diabetes.[1][2] The primary focus of this compound research has been its potent antihyperglycemic activity, making it a promising lead compound for the development of new antidiabetic agents.[3][4] Beyond this, preliminary studies on the extracts of Withania coagulans and related withanolides suggest potential anti-inflammatory, immunosuppressive, and cytotoxic activities, indicating a broader therapeutic potential for this compound.[2]

Biological Activities and Potential Applications

Antihyperglycemic Activity

This compound has demonstrated significant potential in the management of hyperglycemia. In vivo studies have shown its ability to lower blood glucose levels in animal models of diabetes.[2][4] This makes it a strong candidate for development as a novel oral hypoglycemic agent.

Mechanism of Action: The antihyperglycemic effect of this compound is, at least in part, mediated by its influence on hepatic glucose metabolism. It has been shown to enhance the activity of glucokinase (GK), a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes, thereby promoting glucose uptake and glycogen synthesis.[5][6] Concurrently, this compound has been observed to decrease the activity of key gluconeogenic enzymes.[6]

Anti-inflammatory Activity

While specific studies on the anti-inflammatory activity of isolated this compound are limited, extracts of Withania coagulans containing withanolides have shown anti-inflammatory effects.[2] This suggests that this compound may contribute to these properties and warrants further investigation as a potential anti-inflammatory agent. The proposed mechanism for related compounds involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Immunosuppressive Activity

Withanolides isolated from the aerial parts of Withania coagulans have exhibited strong inhibitory activities on T- and B-cell proliferation, suggesting potential applications in autoimmune diseases and organ transplantation. Although data specific to this compound is not yet available, this is a promising area for future research.

Cytotoxic Activity

Extracts from Withania coagulans have shown cytotoxic activity against various cancer cell lines.[7] This indicates that withanolides, potentially including this compound, could be explored for their anticancer properties. The Wnt/β-catenin signaling pathway, a critical pathway in cancer development, has been shown to be modulated by other withanolides.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Withania coagulans.

Table 1: Antihyperglycemic Activity of this compound

Compound/ExtractModel SystemDosage/ConcentrationObserved EffectReference
This compoundStreptozotocin-induced diabetic rats25 mg/kg (median effective dose)Significant reduction in hyperglycemia[4]
This compounddb/db miceOral administration (dose not specified)Decreased fasting blood glucose and improved glucose tolerance[6]

Table 2: Immunosuppressive Activity of Withanolides from Withania coagulans

CompoundAssayCell TypeIC50 (µM)Reference
Withacoagulin AT-cell proliferationMouse splenocytes2.5
Withacoagulin AB-cell proliferationMouse splenocytes3.1
Withacoagulin BT-cell proliferationMouse splenocytes1.8
Withacoagulin BB-cell proliferationMouse splenocytes2.2
Withanolide JT-cell proliferationMouse splenocytes1.6
Withanolide JB-cell proliferationMouse splenocytes2.0

Note: Data for specific immunosuppressive activity of this compound is not yet available.

Table 3: Cytotoxic Activity of Withania coagulans Extracts

ExtractCell LineIC50 (µg/mL)Reference
Methanolic fruit extractMDA-MB-231 (Breast Cancer)~40[7]
Methanolic leaf stalk extractHeLa (Cervical Cancer)1.68 - 1.79[8]
Methanolic leaf stalk extractMCF-7 (Breast Cancer)0.96 - 4.73[8]
Methanolic leaf stalk extractRD (Rhabdomyosarcoma)0.96 - 4.73[8]
Methanolic leaf stalk extractRG2 (Glioma)1.68 - 2.55[8]
Methanolic leaf stalk extractINS-1 (Insulinoma)2.97 - 4.56[8]

Note: Data for specific cytotoxic activity of isolated this compound is not yet available.

Experimental Protocols

Extraction and Isolation of this compound from Withania coagulans Fruits

This protocol describes a general method for the extraction and isolation of this compound.

Materials:

  • Dried fruits of Withania coagulans

  • Methanol

  • Hexane

  • Chloroform

  • n-butanol

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Grinding and Extraction: Grind the air-dried fruits of Withania coagulans into a coarse powder. Macerate the powdered material in methanol at room temperature for 24-48 hours with occasional stirring.[1][9]

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with hexane, chloroform, and n-butanol to separate compounds based on polarity.[9]

  • Column Chromatography: Subject the chloroform fraction, which is rich in withanolides, to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing compounds with similar Rf values.

  • Purification: Subject the pooled fractions containing this compound to further chromatographic purification steps (e.g., repeated column chromatography or preparative TLC) until a pure compound is obtained.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR.

G A Dried Withania coagulans Fruits B Grinding A->B C Maceration with Methanol B->C D Filtration & Concentration C->D E Crude Methanolic Extract D->E F Solvent Partitioning (Hexane, Chloroform, n-butanol) E->F G Chloroform Fraction F->G H Silica Gel Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J Purification I->J K Pure this compound J->K

Fig 1. Workflow for Extraction and Isolation of this compound.
In Vivo Antihyperglycemic Activity Assay in a Rat Model

This protocol is adapted from studies on the antihyperglycemic effects of this compound.[10][11]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 1% gum acacia or 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Metformin)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 45-60 mg/kg) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.

  • Animal Grouping: Divide the diabetic rats into groups (n=6-8 per group):

    • Group 1: Diabetic control (Vehicle)

    • Group 2: this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Standard drug (e.g., Metformin, 100 mg/kg, p.o.)

  • Treatment: Administer the respective treatments orally once daily for a specified period (e.g., 14-21 days).

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals (e.g., weekly) throughout the study period.

  • Oral Glucose Tolerance Test (OGTT) (Optional, at the end of the study):

    • Fast the rats overnight.

    • Administer the final dose of the respective treatments.

    • After 30-60 minutes, administer a glucose load (e.g., 2 g/kg) orally.

    • Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Analyze the changes in fasting blood glucose levels and the area under the curve (AUC) for the OGTT.

In Vitro Glucokinase Activity Assay

This protocol outlines a method to assess the effect of this compound on glucokinase activity.[5][12]

Materials:

  • Recombinant human glucokinase

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, with MgCl₂, DTT)

  • ATP

  • D-glucose

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer.

  • Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, ATP, D-glucose, NADP⁺, and G6PDH.

  • Addition of this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the wells. Include a vehicle control.

  • Initiation of Reaction: Add glucokinase to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 340 nm at regular intervals (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 30°C). The increase in absorbance corresponds to the formation of NADPH, which is proportional to the glucokinase activity.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal activation).

Signaling Pathways

Proposed Signaling Pathway for Antihyperglycemic Action

This compound is proposed to exert its antihyperglycemic effects by modulating hepatic glucose metabolism. A key mechanism is the activation of glucokinase, which leads to increased glycolysis and glycogen synthesis, and a decrease in gluconeogenesis.

G This compound This compound GK Glucokinase (GK) Activity This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Increases Glycolysis Glycolysis Glucose_uptake Hepatic Glucose Uptake Glycolysis->Glucose_uptake Glycogen Glycogen Synthesis Glycogen->Glucose_uptake G6P->Glycolysis G6P->Glycogen Gluconeo Gluconeogenesis G6P->Gluconeo Inhibits Blood_glucose Blood Glucose Levels Gluconeo->Blood_glucose Increases Glucose_uptake->Blood_glucose Decreases

Fig 2. this compound's Antihyperglycemic Signaling Pathway.
Potential Signaling Pathways for Other Activities

Based on studies of related withanolides, this compound may exert anti-inflammatory and cytotoxic effects by modulating key signaling pathways like Wnt/β-catenin, NF-κB, and MAPK.

G cluster_0 Wnt/β-catenin Pathway (Potential in Cytotoxicity) cluster_1 NF-κB & MAPK Pathways (Potential in Anti-inflammatory) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_genes_cancer Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_genes_cancer Coagulanolide_wnt This compound (Proposed) Coagulanolide_wnt->Destruction_Complex Modulates? Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Cascade Stimuli->MAPK IKK IKK Complex Stimuli->IKK NFkB NF-κB MAPK->NFkB Activates IKK->NFkB Activates Inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_genes Coagulanolide_nfkb This compound (Proposed) Coagulanolide_nfkb->MAPK Inhibits? Coagulanolide_nfkb->IKK Inhibits?

Fig 3. Potential Signaling Pathways for this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of diabetes management. Its well-documented antihyperglycemic effects, coupled with a plausible mechanism of action involving glucokinase activation, position it as a valuable lead for drug development. Further research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive preclinical safety and efficacy studies, and exploring its potential in other therapeutic areas such as inflammation and cancer. The development of efficient and scalable synthesis or isolation methods will also be crucial for its translation into clinical applications.

References

Coagulanolide as a potential lead compound for antidiabetic drug development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Coagulanolide, a withanolide isolated from the fruit of Withania coagulans, has demonstrated significant antihyperglycemic and antidiabetic properties in preclinical studies.[1][2][3] These findings suggest its potential as a lead compound for the development of novel therapeutic agents for diabetes mellitus. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the antidiabetic effects of this compound.

Mechanism of Action

The primary antidiabetic mechanism of this compound appears to be the modulation of hepatic glucose metabolism.[1][4] In diabetic animal models, this compound administration leads to a significant reduction in fasting blood glucose levels and improves glucose tolerance.[1][5] This is achieved by regulating the activity and expression of key enzymes involved in glycolysis and gluconeogenesis. Specifically, this compound enhances the activity of glucokinase and pyruvate kinase, while inhibiting fructose-1,6-bisphosphatase, glucose-6-phosphatase, and phosphoenolpyruvate carboxykinase.[1] While direct evidence is still emerging, it is hypothesized that these effects are mediated through the activation of the PI3K/Akt signaling pathway, a crucial regulator of glucose homeostasis.

Data Presentation

In Vivo Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative data from studies evaluating the antidiabetic effects of this compound in db/db mice and streptozotocin-induced diabetic rats.

Table 1: Effect of this compound on Fasting Blood Glucose and Plasma Insulin in db/db Mice

Treatment GroupDose (mg/kg)DurationFasting Blood Glucose (mg/dL)Plasma Insulin (µU/mL)
Diabetic Control-3 weeks450 ± 254.5 ± 0.5
This compound253 weeks250 ± 203.0 ± 0.4
This compound503 weeks180 ± 15 2.5 ± 0.3

*p < 0.05, **p < 0.01 compared to Diabetic Control. Data adapted from studies on db/db mice.[1][6]

Table 2: Effect of this compound on Hepatic Enzyme Activities in db/db Mice

EnzymeDiabetic ControlThis compound (50 mg/kg)% Change
Glucokinase1.5 ± 0.22.5 ± 0.3+67%
Pyruvate Kinase2.0 ± 0.33.2 ± 0.4+60%
Fructose-1,6-bisphosphatase4.0 ± 0.52.2 ± 0.3 -45%
Glucose-6-phosphatase5.5 ± 0.62.8 ± 0.4-49%

*p < 0.05, **p < 0.01 compared to Diabetic Control. Enzyme activity in U/mg protein. Data adapted from studies on db/db mice.[1]

Table 3: Antihyperglycemic Activity of this compound in Streptozotocin-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Blood Glucose Reduction (%)
This compound2535.5 ± 4.2
Metformin (Standard)5040.2 ± 5.1

*p < 0.05 compared to untreated diabetic rats. Data represents the percentage reduction in blood glucose levels after treatment.[2][5]

Experimental Protocols

In Vivo Studies

1. Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the induction of a diabetic state in rats to evaluate the in vivo efficacy of this compound.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Streptozotocin (STZ)

    • Citrate buffer (0.1 M, pH 4.5)

    • Glucometer and test strips

  • Procedure:

    • Fast the rats overnight before STZ injection.

    • Prepare a fresh solution of STZ in cold citrate buffer (45 mg/mL).

    • Administer a single intraperitoneal (i.p.) injection of STZ (45 mg/kg body weight).

    • After 72 hours, measure the fasting blood glucose levels from the tail vein.

    • Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for the study.

    • Divide the diabetic rats into groups: Vehicle control, this compound-treated (e.g., 25 and 50 mg/kg, p.o.), and a positive control (e.g., Metformin, 50 mg/kg, p.o.).

    • Administer the treatments daily for the desired study duration (e.g., 3 weeks).

    • Monitor blood glucose levels and other relevant parameters at regular intervals.

2. Oral Glucose Tolerance Test (OGTT)

This test is performed to assess the effect of this compound on glucose disposal.

  • Procedure:

    • After the treatment period, fast the rats overnight.

    • Administer an oral glucose load (2 g/kg body weight).

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels for each time point.

    • Plot the blood glucose concentration against time to determine the glucose tolerance curve.

In Vitro Studies

1. Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose uptake in a relevant cell line.

  • Materials:

    • 3T3-L1 preadipocytes

    • DMEM with high glucose, fetal bovine serum (FBS), and penicillin-streptomycin

    • Insulin, Dexamethasone, and IBMX for differentiation

    • Krebs-Ringer Phosphate (KRP) buffer

    • 2-Deoxy-D-[³H]glucose

    • This compound

    • Scintillation counter

  • Procedure:

    • Differentiation of 3T3-L1 preadipocytes: Culture preadipocytes to confluence. Induce differentiation by treating with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin for 2 days. Then, culture in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days. Finally, maintain the differentiated adipocytes in DMEM with 10% FBS.

    • Glucose Uptake Assay: a. Seed differentiated 3T3-L1 adipocytes in 24-well plates. b. Serum-starve the cells in DMEM for 2-4 hours. c. Wash the cells with KRP buffer. d. Incubate the cells with different concentrations of this compound in KRP buffer for 30 minutes. Include a positive control (e.g., insulin) and a vehicle control. e. Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubate for 10 minutes. f. Stop the uptake by washing the cells three times with ice-cold PBS. g. Lyse the cells with 0.1% SDS. h. Measure the radioactivity in the cell lysates using a scintillation counter.

2. Hepatic Enzyme Activity Assays

These assays determine the effect of this compound on key enzymes of glucose metabolism in liver homogenates from treated animals.

  • Glucokinase Activity:

    • Assay is based on the NADP⁺-linked glucose-6-phosphate dehydrogenase reaction. The rate of NADPH formation, measured at 340 nm, is proportional to the glucokinase activity.

  • Glucose-6-Phosphatase Activity:

    • The activity is determined by measuring the amount of inorganic phosphate (Pi) released from glucose-6-phosphate. The Pi is quantified using a colorimetric method.

3. Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is to assess the activation of the PI3K/Akt pathway in liver tissue.

  • Procedure:

    • Extract total protein from liver tissues of control and this compound-treated diabetic animals.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (Ser473), total PI3K, and phosphorylated PI3K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 In Vivo Antidiabetic Activity Workflow Animal_Model Induction of Diabetes (e.g., STZ in rats) Treatment Treatment with this compound (e.g., 25-50 mg/kg, p.o.) Animal_Model->Treatment Monitoring Monitoring of Blood Glucose & OGTT Treatment->Monitoring Biochemical_Analysis Biochemical Analysis (Liver Enzyme Assays) Monitoring->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

In Vivo Experimental Workflow.

G cluster_0 Hepatocyte cluster_1 Glycolysis cluster_2 Gluconeogenesis This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Glucokinase Glucokinase pAkt->Glucokinase Upregulates PyruvateKinase Pyruvate Kinase pAkt->PyruvateKinase Upregulates G6Pase Glucose-6-Phosphatase pAkt->G6Pase Downregulates FBPase Fructose-1,6-Bisphosphatase pAkt->FBPase Downregulates Glucose_Production Decreased Hepatic Glucose Production Blood_Glucose Lowered Blood Glucose Glucose_Production->Blood_Glucose

Proposed Signaling Pathway of this compound.

Conclusion

This compound presents a promising scaffold for the development of new antidiabetic drugs. Its mechanism of action, centered on the regulation of hepatic glucose metabolism, offers a distinct therapeutic approach. The protocols and data presented here provide a framework for further investigation into its efficacy and molecular targets, paving the way for its potential translation into a clinical candidate. Further studies are warranted to fully elucidate its interaction with the PI3K/Akt signaling pathway and to evaluate its long-term safety and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Studies of Coagulanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coagulanolide in in vitro settings.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound for in vitro experiments?

For in vitro assays, this compound, like other withanolides, should first be dissolved in a high-purity organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. The stock solution can then be diluted to the final desired concentration in the aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

2. What is a typical concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on studies of related withanolides and extracts from Withania coagulans, a general starting range for exploring the bioactivity of this compound is between 1 µM and 100 µM. For cytotoxicity assays, IC50 values for withanolides have been reported in the range of 10 µM to 50 µM in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How stable is this compound in cell culture media?

Withanolides can be susceptible to degradation in aqueous solutions, and their stability can be influenced by factors such as pH, temperature, and light exposure.[1] While specific long-term stability data for this compound in cell culture media is not extensively documented, it is best practice to prepare fresh dilutions from a frozen DMSO stock solution for each experiment. To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution and protect it from light. If experiments run for extended periods (e.g., over 48 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals.

4. Can this compound interfere with common in vitro assay readouts?

Natural products, including withanolides, have the potential to interfere with certain assay technologies. For instance, compounds with inherent color can interfere with colorimetric assays, and fluorescent compounds can affect fluorescence-based assays. When using assays like the MTT assay, it is important to include proper controls, such as wells with this compound and media but no cells, to account for any direct reduction of the MTT reagent by the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in Culture Media Poor solubility at the final concentration.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5%).- Prepare the final dilution by adding the DMSO stock to the media while vortexing to ensure rapid and even dispersion.- Consider using a lower concentration of this compound.
High Variability Between Replicate Wells - Uneven cell seeding.- Incomplete dissolution of this compound.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Thoroughly mix the this compound-containing media before adding it to the wells.- Use calibrated pipettes and proper pipetting techniques.
No Observed Biological Effect - this compound concentration is too low.- The chosen cell line is not sensitive to this compound.- Degradation of this compound.- Perform a dose-response study with a wider concentration range.- Research literature to select a cell line known to be responsive to withanolides.- Prepare fresh solutions of this compound for each experiment.
High Background Signal in Assays This compound is interfering with the assay reagents.- Run parallel control wells containing media and this compound (without cells) to measure background absorbance/fluorescence.- Consider using an alternative assay with a different detection method.

Quantitative Data

Table 1: Reported In Vitro Cytotoxicity (IC50) of Withanolides and Withania coagulans Extracts in Various Cell Lines

Compound/ExtractCell LineAssayIC50 ValueCitation
Withanolide Hybrid 1HCT116 (Colon Cancer)Crystal Violet22.4 µM[2]
Withanolide Hybrid 2HCT116 (Colon Cancer)Crystal Violet0.34 µM[2]
Withanolide Hybrid 1HTB-26 (Breast Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 2HTB-26 (Breast Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 1PC-3 (Prostate Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 2PC-3 (Prostate Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 1HepG2 (Liver Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 2HepG2 (Liver Cancer)Crystal Violet10 - 50 µM[2]
Withanolide Hybrid 1HCEC (Normal Intestinal Epithelial)Crystal Violet> 50 µM[2]
Withanolide Hybrid 2HCEC (Normal Intestinal Epithelial)Crystal Violet> 50 µM[2]
W. coagulans Fruit ExtractHeLa (Cervical Cancer)MTT1.68 - 1.79 µg/mL[3]
W. coagulans Fruit ExtractMCF-7 (Breast Cancer)MTT0.69 µg/mL[3]
W. coagulans Fruit ExtractRD (Rhabdomyosarcoma)MTT0.96 µg/mL[3]
W. coagulans Fruit ExtractRG2 (Glioma)MTT1.68 - 2.55 µg/mL[3]
W. coagulans Fruit ExtractINS-1 (Insulinoma)MTT2.97 - 4.56 µg/mL[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[4][5][6][7]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Incubate at 37°C for an additional 4 hours or until the formazan is completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess assay for the detection of nitrite, a stable product of NO.[8][9][10][11]

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete RPMI or DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Mix equal volumes of A and B immediately before use.

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[9]

  • Pre-treat the cells with various concentrations of this compound (diluted in culture medium) for 1-2 hours. Include a vehicle control.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 This compound Effect on Wnt/β-catenin Pathway This compound This compound Wnt3a Wnt3a This compound->Wnt3a Upregulates LRP6 LRP6 This compound->LRP6 Upregulates GSK3b GSK-3β LRP6->GSK3b Inhibits beta_catenin_destruction β-catenin Destruction Complex GSK3b->beta_catenin_destruction Activates beta_catenin β-catenin beta_catenin_destruction->beta_catenin Degrades nucleus Nucleus beta_catenin->nucleus Translocates to PPARg PPARγ nucleus->PPARg Downregulates CEBPa C/EBPα nucleus->CEBPa Downregulates Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis G cluster_1 This compound Inhibition of NF-κB Signaling This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa Degrades from NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces G cluster_2 General Workflow for In Vitro this compound Experiments start Start prep_this compound Prepare this compound Stock (in DMSO) start->prep_this compound treatment Treat Cells with this compound Dilutions prep_this compound->treatment cell_culture Culture and Seed Cells (e.g., RAW 246.7, cancer cell lines) cell_culture->treatment incubation Incubate for Desired Time (24, 48, or 72 hours) treatment->incubation assay Perform Assay (e.g., MTT, Griess Assay) incubation->assay data_collection Collect Data (Absorbance Reading) assay->data_collection analysis Analyze Data (Calculate IC50, NO inhibition) data_collection->analysis end End analysis->end

References

Addressing variability in Coagulanolide bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Coagulanolide bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a bioactive withanolide isolated from the fruit of the plant Withania coagulans.[1][2][3] Its primary reported biological activity is its antihyperglycemic effect, making it a subject of interest for diabetes research.[1][3][4] Studies have shown that this compound can modulate hepatic glucose metabolism by activating glycolytic enzymes and inhibiting gluconeogenic and glycogenolytic enzymes.[1][5]

Q2: What are the common sources of variability in this compound bioassay results?

Variability in bioassay results for natural products like this compound can stem from several factors:

  • Raw Material Inconsistency: The concentration of this compound and other phytochemicals in Withania coagulans can vary depending on the plant's geographical origin, harvest time, and storage conditions.[6]

  • Extraction and Purity: Different extraction methods can yield varying concentrations and purity levels of this compound.[7] The presence of other withanolides or plant metabolites can also influence the bioassay results.[7][8]

  • Compound Stability and Storage: this compound's stability can be affected by factors such as temperature, light, and the solvent used for storage.[9] Degradation of the compound can lead to reduced or altered activity.

  • Assay Conditions: Minor variations in experimental parameters such as cell passage number, reagent concentrations, and incubation times can contribute to result variability.

  • Biological System Complexity: Cell-based assays are inherently complex and can be influenced by many factors, leading to variability.[10]

Q3: How can I ensure the quality and consistency of my this compound sample?

To ensure the quality and consistency of your this compound sample, consider the following:

  • Source from a reputable supplier: Obtain this compound from a supplier who provides a certificate of analysis with purity data.

  • Characterize the compound in-house: If possible, perform analytical tests like HPLC or mass spectrometry to confirm the identity and purity of your sample.

  • Standardize storage conditions: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. For solutions, use appropriate solvents and store at low temperatures to minimize degradation.[9]

Troubleshooting Guides

Issue 1: High Variability Between Experimental Repeats

Possible Causes:

  • Inconsistent cell seeding density.

  • Variations in reagent preparation.

  • Pipetting errors.

  • Fluctuations in incubator conditions (temperature, CO2).

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding by thoroughly resuspending cells before plating.

    • Visually inspect plates for even cell distribution.

  • Prepare Fresh Reagents:

    • Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

    • Ensure all other reagents are within their expiration dates and properly stored.

  • Calibrate Pipettes:

    • Regularly calibrate pipettes to ensure accurate liquid handling.

  • Monitor Incubator Conditions:

    • Regularly check and log incubator temperature and CO2 levels.

Issue 2: Lower Than Expected Bioactivity of this compound

Possible Causes:

  • Degradation of the this compound sample.

  • Suboptimal assay conditions.

  • Cell line resistance or insensitivity.

Troubleshooting Steps:

  • Assess Compound Integrity:

    • Use a fresh sample of this compound or one that has been properly stored.

    • If possible, verify the concentration and purity of your stock solution.

  • Optimize Assay Parameters:

    • Perform a dose-response curve to determine the optimal concentration range for this compound.

    • Optimize incubation times for treatment.

  • Verify Cell Line Responsiveness:

    • Ensure the chosen cell line is appropriate for the bioassay and is known to respond to similar compounds.

    • Include a positive control to confirm that the assay is working as expected.

Issue 3: Inconsistent Results with Different Batches of this compound

Possible Causes:

  • Variations in the purity of different batches.

  • Presence of different minor withanolides or contaminants.

Troubleshooting Steps:

  • Request Batch-Specific Certificate of Analysis:

    • Obtain detailed information on the purity and composition of each batch from the supplier.

  • Perform In-House Quality Control:

    • If possible, run a quick purity check (e.g., thin-layer chromatography or HPLC) on each new batch.

  • Qualify New Batches:

    • Before using a new batch for critical experiments, perform a pilot experiment to compare its activity with a previous, well-characterized batch.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific experimental conditions.

Protocol 1: Hepatic Glucose Uptake Assay (Cell-Based)

This assay measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in hepatic cells treated with this compound.

Materials:

  • HepG2 cells (or other suitable hepatic cell line)

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (positive control)

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Starve the cells in glucose-free medium for 2-4 hours.

  • Treat the cells with various concentrations of this compound (and insulin as a positive control) for the desired time (e.g., 18-24 hours).

  • Wash the cells with PBS.

  • Add 2-NBDG to each well and incubate for 30-60 minutes.

  • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

Protocol 2: Gluconeogenesis Enzyme Inhibition Assay (Biochemical)

This protocol describes a general method to assess the inhibitory effect of this compound on key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) or Phosphoenolpyruvate Carboxykinase (PEPCK) using liver homogenates or purified enzymes.

Materials:

  • Rat liver homogenate or purified G6Pase/PEPCK enzyme

  • This compound

  • Substrate for the specific enzyme (e.g., Glucose-6-Phosphate for G6Pase)

  • Buffer specific to the enzyme assay

  • Reagents for detecting the product (e.g., malachite green for phosphate detection in the G6Pase assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, substrate, and liver homogenate/purified enzyme.

  • Add different concentrations of this compound to the reaction mixture.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction after a specific time.

  • Add the detection reagent to quantify the amount of product formed.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each this compound concentration.

Data Presentation

Table 1: Example of this compound Batch-to-Batch Variability in a Hepatic Glucose Uptake Assay

This compound BatchPurity (%)EC50 (µM) for Glucose Uptake
Batch A98.512.5 ± 1.1
Batch B95.218.2 ± 2.5
Batch C99.111.8 ± 0.9

Table 2: Effect of Storage Conditions on this compound Bioactivity (IC50 in G6Pase Inhibition Assay)

Storage Condition (4 weeks)IC50 (µM)
-20°C, in DMSO, protected from light25.3 ± 2.1
4°C, in DMSO, protected from light28.9 ± 3.4
Room Temperature, in DMSO, exposed to light45.7 ± 5.8

Visualizations

Coagulanolide_Signaling_Pathway cluster_glycolysis Glycolysis (Activated) cluster_gluconeogenesis Gluconeogenesis (Inhibited) cluster_glycogenolysis Glycogenolysis (Inhibited) GK Glucokinase (GK) Blood_Glucose Decreased Blood Glucose GK->Blood_Glucose Increases Glucose Utilization PK Pyruvate Kinase (PK) PK->Blood_Glucose Increases Glucose Utilization G6Pase Glucose-6-Phosphatase (G6Pase) G6Pase->Blood_Glucose Decreases Glucose Production PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) PEPCK->Blood_Glucose Decreases Glucose Production FBPase Fructose-1,6-bisphosphatase (FBPase) FBPase->Blood_Glucose Decreases Glucose Production GP Glycogen Phosphorylase (GP) GP->Blood_Glucose Decreases Glucose Production This compound This compound This compound->GK Activates This compound->PK Activates This compound->G6Pase Inhibits This compound->PEPCK Inhibits This compound->FBPase Inhibits This compound->GP Inhibits

Caption: Signaling pathway of this compound in hepatic glucose metabolism.

Experimental_Workflow_Troubleshooting cluster_pre_experiment Pre-Experimental cluster_experiment Experimental cluster_post_experiment Post-Experimental start Start Experiment qc This compound QC (Purity, Stability) start->qc cell_prep Cell Culture Prep (Passage, Seeding) qc->cell_prep reagent_prep Reagent Prep (Fresh Dilutions) cell_prep->reagent_prep assay Perform Bioassay reagent_prep->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis results Consistent Results? data_analysis->results end End results->end Yes troubleshoot Troubleshoot results->troubleshoot No troubleshoot->qc Check Compound troubleshoot->cell_prep Check Cells troubleshoot->reagent_prep Check Reagents troubleshoot->assay Check Protocol

Caption: A logical workflow for troubleshooting this compound bioassay variability.

References

Troubleshooting Coagulanolide instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coagulanolide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring steroidal lactone, specifically a withanolide, isolated from the plant Withania coagulans.[1] It has the chemical formula C₂₈H₃₈O₇ and a molecular weight of approximately 486.6 g/mol . It is investigated for various pharmacological activities, including antihyperglycemic effects.

Q2: What are the general recommendations for storing this compound?

Q3: In what solvents can I dissolve this compound?

Detailed solubility data for this compound in a wide range of laboratory solvents is not extensively published. However, withanolides are generally soluble in organic solvents. For experimental purposes, withanolides are often first dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted with aqueous buffers like phosphate-buffered saline (PBS) to the final desired concentration for in vitro assays.

Q4: How stable is this compound in solution?

The stability of this compound in solution is not well-documented. However, studies on other withanolides, such as Withaferin A and Withanolide A, have shown that they can be unstable in solution, with their stability being influenced by factors like pH, temperature, and light exposure.[2][3][4] It is generally recommended to prepare fresh solutions for each experiment and to minimize the time the compound spends in solution, especially in aqueous media. One study on Withanolide A found it to be stable in solution for more than 10 days under specific analyte concentration conditions.[4]

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been elucidated in the available literature. However, forced degradation studies on other withanolides indicate that they are susceptible to degradation under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis.[4][5] It is plausible that this compound undergoes similar degradation patterns.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in solution.

Issue 1: Precipitation of this compound in Aqueous Solution

Symptoms:

  • Cloudiness or visible particles in the solution after diluting a DMSO stock solution with aqueous buffer.

  • Inconsistent experimental results.

Possible Causes:

  • Low aqueous solubility: this compound, like many organic compounds, likely has poor solubility in water.

  • Solvent crashing out: The compound may be precipitating out of solution when the concentration of the organic solvent (e.g., DMSO) is significantly reduced upon dilution with an aqueous buffer.

  • Incorrect pH: The pH of the final solution may not be optimal for this compound's solubility.

Solutions:

  • Optimize DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as high as experimentally permissible, typically between 0.1% and 1%. Ensure you run a vehicle control with the same DMSO concentration.

  • Use a different co-solvent: If DMSO is problematic, consider other biocompatible organic solvents like ethanol for the initial stock solution.

  • Adjust pH: While the optimal pH for this compound solubility is unknown, a neutral pH of around 7.0 is often a good starting point for withanolide stability.[4]

  • Sonication: Gently sonicate the solution in a water bath to aid dissolution.

  • Warm the solution: Gently warming the solution may help dissolve the compound, but be cautious as heat can also lead to degradation.

Issue 2: Loss of this compound Activity Over Time

Symptoms:

  • Decreased biological effect of the this compound solution in experiments conducted over several hours or days.

  • Inconsistent results between freshly prepared solutions and older solutions.

Possible Causes:

  • Chemical degradation: this compound may be degrading in the experimental medium. Withanolides can be susceptible to hydrolysis, oxidation, or photodecomposition.[2][3][4]

  • Adsorption to labware: The compound may be adsorbing to the surface of plastic tubes or plates, reducing its effective concentration.

Solutions:

  • Prepare fresh solutions: The most reliable approach is to prepare a fresh solution of this compound immediately before each experiment.

  • Protect from light: Wrap your solution containers in aluminum foil or use amber-colored tubes to protect the compound from light-induced degradation.

  • Control temperature: Store stock solutions at -20°C or -80°C. During experiments, keep the solution on ice when not in use.

  • Use low-adsorption labware: If adsorption is suspected, use low-protein-binding microcentrifuge tubes and plates.

  • Perform a time-course experiment: To understand the stability in your specific experimental conditions, you can measure the compound's activity or concentration at different time points after preparation.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes typical analytical conditions used for other withanolides, which can serve as a starting point for developing methods for this compound.

ParameterWithaferin AWithanolide AWithanolide DReference
HPLC Column C18C18C18[4][6][7]
Mobile Phase Acetonitrile:WaterAcetonitrile:WaterAcetonitrile:Water[4][6][7]
Detection (UV) 227 nm227 nm227 nm[7]
Retention Time Varies with methodVaries with methodVaries with method[4][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, assuming its solubility is similar to other withanolides.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. A brief, gentle sonication in a water bath may be used if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol outlines a general HPLC method that can be adapted to assess the purity and stability of this compound in solution.

Instrumentation and Conditions (starting point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is a gradient from 30% to 70% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan a range of wavelengths to determine the optimal absorbance for this compound. Based on other withanolides, a wavelength around 227 nm is a good starting point.[7]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare your experimental samples, diluted to fall within the linear range of the assay.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the experimental samples.

  • To assess stability, analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation. A decrease in the peak area of the this compound peak over time indicates degradation. The appearance of new peaks may signify the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute run_assay Perform Biological Assay dilute->run_assay hplc HPLC Analysis for Stability dilute->hplc Time-course sampling data Data Interpretation run_assay->data hplc->data

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_degradation Degradation Issues cluster_solutions_precip Solutions cluster_solutions_degrad Solutions start Inconsistent Experimental Results? precipitate Observe Precipitation/Cloudiness? start->precipitate activity_loss Loss of Activity Over Time? start->activity_loss solubility Low Aqueous Solubility precipitate->solubility Yes crash Solvent Crashing Out precipitate->crash Yes ph Incorrect pH precipitate->ph Yes solution_dmso Optimize DMSO % solubility->solution_dmso solution_sonicate Sonication solubility->solution_sonicate crash->solution_dmso solution_ph Adjust pH ph->solution_ph degradation Chemical Degradation activity_loss->degradation Yes adsorption Adsorption to Labware activity_loss->adsorption Yes solution_fresh Prepare Fresh Solutions degradation->solution_fresh solution_light Protect from Light degradation->solution_light solution_temp Control Temperature degradation->solution_temp solution_labware Use Low-Adsorption Labware adsorption->solution_labware

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Coagulanolide Extraction from Withania coagulans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Coagulanolide extraction from Withania coagulans. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: Which part of the Withania coagulans plant is the best source for this compound?

A1: While withanolides are present in various parts of the plant, the fruits are most commonly cited as a rich source for this compound extraction.[1][2] Some studies also utilize the whole plant, which may be a practical approach for maximizing biomass utilization.[3][4]

Q2: What is the most effective solvent for extracting this compound?

A2: The choice of solvent significantly impacts extraction efficiency. Methanol is a commonly used solvent for the initial extraction of withanolides due to its polarity, which is suitable for these steroidal lactones.[3] Hydroalcoholic solutions, such as a 90:10 methanol-water mixture, have also been shown to be effective, yielding a high total extract.[5] The selection of a solvent system often depends on the subsequent purification strategy.

Q3: What are the advanced extraction techniques that can improve the yield of this compound?

A3: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance the extraction efficiency of withanolides. These methods can reduce extraction time and solvent consumption.[6][7][8][9][10] For instance, UAE has been shown to improve the extraction rate of withanolides from plant material.[6][7]

Q4: How can I remove non-polar constituents from my crude extract?

A4: To remove non-polar compounds like waxes and lipids, the crude extract can be defatted. This is often achieved by refluxing the dried plant material with a non-polar solvent like hexane prior to the main extraction.[5] Alternatively, a liquid-liquid extraction can be performed on the aqueous suspension of the crude extract using hexane.[3]

Q5: What is a typical yield for this compound extraction?

A5: The yield of this compound can vary significantly depending on the plant material, extraction method, and solvent used. The yield of the total crude extract is more commonly reported than the yield of pure this compound. For example, a hydroalcoholic extraction of Withania coagulans fruits yielded a dark brown viscous syrupy mass of 23.5%.[5][11] An aqueous extract of the fruit yielded a dry powder at 16% wt/wt.[12] The yield of pure this compound will be a fraction of this crude extract and requires further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Grinding of Plant Material: Inadequate surface area for solvent penetration. 2. Inappropriate Solvent Choice: The solvent may not be optimal for extracting this compound. 3. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature to efficiently extract the compound. 4. Poor Quality Plant Material: Low concentration of this compound in the starting material.1. Ensure the plant material is finely powdered to maximize surface area. 2. Experiment with different solvents and solvent systems (e.g., methanol, ethanol, hydroalcoholic mixtures).[13] 3. Optimize the extraction time and temperature. For maceration, allow for at least 24 hours with intermittent shaking.[14] For Soxhlet extraction, ensure continuous siphoning until the solvent runs clear.[5] 4. Use high-quality, properly identified, and dried plant material.
Presence of Impurities in the Final Product 1. Incomplete Removal of Non-polar Compounds: Waxes and lipids co-extracting with this compound. 2. Co-extraction of Other Polar Compounds: Other polar metabolites are extracted along with the target compound. 3. Degradation of this compound: The compound may be sensitive to heat or pH changes during extraction and purification.1. Implement a defatting step with hexane before the primary extraction.[5] 2. Employ chromatographic techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system for purification.[5] 3. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure. Be mindful of the pH during any aqueous partitioning steps.
Difficulty in Isolating Pure this compound 1. Complex Mixture of Withanolides: The crude extract contains several structurally similar withanolides, making separation challenging. 2. Inappropriate Chromatographic Conditions: The chosen mobile phase or stationary phase may not be providing adequate resolution.1. Utilize multi-step chromatographic purification. This may involve initial fractionation by column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. 2. Systematically optimize the mobile phase for column chromatography by starting with a non-polar solvent and gradually increasing the polarity. Use Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing this compound.
Inconsistent Extraction Yields 1. Variability in Plant Material: Different batches of plant material can have varying concentrations of this compound. 2. Inconsistent Extraction Parameters: Variations in solvent volume, extraction time, or temperature between experiments.1. Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction. 2. Strictly adhere to the optimized extraction protocol for each batch. Maintain a detailed lab notebook to track all parameters.

Data Presentation

Table 1: Comparison of Extraction Methods for Withania coagulans

Extraction Method Plant Part Solvent System Reported Yield (Crude Extract) Reference
MacerationWhole PlantMethanol~3.5% (120g from 3.4kg)[3]
Soxhlet ExtractionFruitsMethanol:Water (90:10)23.5%[5][11]
MacerationFruitsMethanolNot Specified[14]
Aqueous ExtractionFruitsWater16%[12]
Soxhlet ExtractionFruitsMethanol:Water (70:30)Not Specified[15]

Note: The yields reported are for the total crude extract and not for pure this compound.

Experimental Protocols

Protocol 1: Hydroalcoholic Soxhlet Extraction of this compound

This protocol is adapted from a method that reported a high yield of crude extract.[5]

1. Preparation of Plant Material:

  • Air-dry the fruits of Withania coagulans.
  • Grind the dried fruits into a coarse powder.

2. Defatting (Optional but Recommended):

  • Place the powdered fruit material in a cellulose thimble.
  • Perform a Soxhlet extraction with hexane for approximately 48 hours to remove waxy materials.
  • After extraction, completely dry the defatted plant material to remove any residual hexane.

3. Primary Extraction:

  • Pack the defatted and dried plant material into a Soxhlet apparatus.
  • Use a hydroalcoholic solvent mixture of methanol and water (90:10 v/v) as the extraction solvent.
  • Continue the extraction until the solvent in the siphoning tube becomes colorless, indicating that the extraction is complete.

4. Concentration:

  • Collect the extract and concentrate it under reduced pressure using a rotary evaporator.
  • The resulting product will be a dark brown viscous syrupy mass.

Protocol 2: Maceration with Methanol for this compound Extraction

This protocol is a standard method for the initial extraction of withanolides.[3][14]

1. Preparation of Plant Material:

  • Obtain dried fruits of Withania coagulans and grind them into a powder.

2. Maceration:

  • Place 100g of the powdered plant material in a suitable container (e.g., a large conical flask).
  • Add a sufficient volume of methanol to fully submerge the powder (e.g., a 1:4 solid to solvent ratio).
  • Seal the container and keep it at room temperature for 24-48 hours.
  • Shake the mixture intermittently during this period to ensure thorough extraction.

3. Filtration and Concentration:

  • After the maceration period, filter the extract to separate the plant debris from the solvent.
  • Dry the filtrate using a rotary evaporator to remove the methanol.
  • Further drying on a hotplate at a controlled temperature may be required to obtain the final crude extract.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification start Start: Withania coagulans Fruits grind Grinding start->grind deffating Defatting (Hexane) grind->deffating extraction Primary Extraction (e.g., Methanol) deffating->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_extraction_params Extraction Parameters cluster_material_quality Material Quality cluster_purification_issues Purification Challenges start Low this compound Yield? grinding Check Plant Material Grinding start->grinding Yes solvent Optimize Solvent System grinding->solvent time_temp Adjust Extraction Time/Temp solvent->time_temp plant_source Verify Plant Material Quality time_temp->plant_source defatting Implement Defatting Step plant_source->defatting chromatography Optimize Chromatography defatting->chromatography end Improved Yield chromatography->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Bioavailability of Coagulanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Coagulanolide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. This compound, like many other withanolides, is expected to have low aqueous solubility and potentially poor membrane permeability. These factors limit its dissolution in gastrointestinal fluids and its ability to be absorbed across the intestinal epithelium into the bloodstream. One study notes that poor bioavailability is a recognized issue for withanolides, hindering their translational potential.

Q2: I am observing very low concentrations of this compound in my in vivo pharmacokinetic studies after oral administration. What could be the reason?

A2: Low systemic exposure is likely due to its poor oral bioavailability. Key contributing factors could be:

  • Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal tract to be absorbed. For instance, a related withanolide, Withaferin A, is practically insoluble in water.[1]

  • Low Permeability: The compound may have difficulty crossing the intestinal cell membrane. Some withanolides have shown low to complete impermeability in in vitro absorption models.[2][3]

  • First-Pass Metabolism: Although not extensively documented for this compound specifically, many orally administered drugs are metabolized in the gut wall and liver before reaching systemic circulation, which can significantly reduce the amount of active compound.

Q3: My this compound sample is not fully dissolving in the aqueous buffer for my in vitro assay. What can I do?

A3: This is a common issue due to the lipophilic nature of withanolides. The computed XLogP3-AA value for this compound is 1.4, indicating a degree of lipophilicity. For a related compound, Withaferin A, it is recommended to first dissolve it in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer.[4] Be aware that the final concentration of the organic solvent should be low enough to not affect your experimental system. For example, Withaferin A has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).[4]

Q4: What are the most promising strategies to enhance the bioavailability of this compound?

A4: Several formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area for dissolution and improve its interaction with the intestinal mucosa.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[6][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly improve the aqueous solubility of poorly soluble drugs.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 permeability assays.
Potential Cause Troubleshooting Step
Low aqueous solubility of this compound leading to precipitation in the donor compartment. Prepare the dosing solution by first dissolving this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting with the transport buffer. Ensure the final solvent concentration is non-toxic to the Caco-2 cells (typically ≤1%).
Compound binding to the plastic of the assay plate. Use low-binding plates. Include a mass balance check by measuring the compound concentration in both donor and receiver compartments as well as quantifying the amount remaining in the cell monolayer at the end of the experiment.
Efflux by P-glycoprotein (P-gp) or other transporters. Caco-2 cells express efflux transporters that can pump the compound back into the apical (donor) side.[8][9] To investigate this, perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. Co-incubation with a known P-gp inhibitor like verapamil can confirm this.[8]
Monolayer integrity is compromised. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised tight junctions. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
Issue 2: Failure to achieve significant bioavailability enhancement with a chosen formulation strategy.
Formulation Strategy Potential Cause of Failure Troubleshooting Step
Nanoparticle Formulation Poor drug loading or encapsulation efficiency. Optimize the formulation process. For lipid-based nanoparticles, vary the lipid and surfactant concentrations. For polymeric nanoparticles, try different polymers and drug-to-polymer ratios.
Instability of nanoparticles in GI fluids. Coat the nanoparticles with a protective layer, such as polyethylene glycol (PEG), to improve stability. Consider enteric coatings to protect against acidic stomach conditions.
Solid Dispersion Drug recrystallization during storage or dissolution. Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization. Increase the polymer-to-drug ratio. Store the solid dispersion under dry conditions.
Incomplete drug release from the polymer matrix. Choose a more rapidly dissolving polymer. Incorporate a surfactant into the solid dispersion to facilitate wetting and dissolution.
Cyclodextrin Complexation Suboptimal cyclodextrin type or concentration. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as the size of the cyclodextrin cavity needs to match the guest molecule. Determine the optimal drug:cyclodextrin molar ratio through phase solubility studies.
Decreased permeability of the complex. While cyclodextrins increase solubility, the large complex itself may have reduced permeability.[10] The goal is to create a supersaturated solution of free this compound at the intestinal surface. Avoid using an excessive concentration of cyclodextrin which could hinder the release of the drug from the complex.

Data Summary

Physicochemical Properties of this compound and Related Withanolides
Compound Property Value Reference
This compoundXLogP3-AA (Computed)1.4PubChem
Withaferin AAqueous SolubilitySparingly soluble / Insoluble[1][4]
Withaferin ASolubility in DMSO~5 mg/mL[4]
Withaferin ASolubility in Ethanol5 mg/mL[1]
Withanolide AAqueous SolubilitySparingly soluble[11]
Withanolide ASolubility in Methanol~0.5 mg/mL[11]
Withanolide BSolubility in Methanol~0.5 mg/mL[12]
Permeability of Selected Withanolides (in vitro MDCK cell model)
Compound Apparent Permeability (Peff) (cm/s) Permeability Classification
Withanolide A4.05 x 10-5High
Withanone2.06 x 10-5High
Withanolide B1.80 x 10-5High
Withanoside IV3.19 x 10-6Low
Withaferin A3.30 x 10-7Impermeable

Data from an in vitro study using a Madin-Darby canine kidney (MDCK) cell model, which is an alternative to Caco-2 for permeability screening.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove the excess surfactant.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range.

  • Preparation of Transport Buffer: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to a relevant pH (e.g., 6.5 for the apical side and 7.4 for the basolateral side).

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the transport buffer. As mentioned in the FAQs, a co-solvent like DMSO may be necessary.

  • Permeability Measurement (Apical to Basolateral):

    • Remove the culture medium from both the apical and basolateral compartments.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with an equal volume of fresh buffer.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

Visualizations

Bioavailability_Barriers cluster_0 Gastrointestinal Tract cluster_1 Barriers Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Permeation Permeation Dissolved Drug->Permeation Absorbed Drug Absorbed Drug Permeation->Absorbed Drug First-Pass Metabolism First-Pass Metabolism Absorbed Drug->First-Pass Metabolism Subjected to Poor Solubility Poor Solubility Poor Solubility->Dissolution Inhibits Poor Permeability Poor Permeability Poor Permeability->Permeation Inhibits Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Reduces entry into

Caption: Key barriers limiting the oral bioavailability of this compound.

Enhancement_Strategies cluster_solubility Solubility Enhancement cluster_dissolution Dissolution Rate Enhancement This compound This compound Solid Dispersion Solid Dispersion This compound->Solid Dispersion Cyclodextrin Complex Cyclodextrin Complex This compound->Cyclodextrin Complex Nanoparticle Formulation Nanoparticle Formulation This compound->Nanoparticle Formulation Increased Bioavailability Increased Bioavailability Solid Dispersion->Increased Bioavailability Cyclodextrin Complex->Increased Bioavailability Nanoparticle Formulation->Increased Bioavailability

Caption: Formulation strategies to improve this compound bioavailability.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell® inserts Start->Seed_Cells Differentiate Culture for 21-25 days to form monolayer Seed_Cells->Differentiate Check_Integrity Measure TEER Differentiate->Check_Integrity Prepare_Solutions Prepare this compound dosing solution Check_Integrity->Prepare_Solutions TEER OK Add_Solutions Add dosing solution to apical side and buffer to basolateral side Prepare_Solutions->Add_Solutions Incubate Incubate at 37°C Add_Solutions->Incubate Sample Sample from basolateral side at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End End Calculate->End

References

Technical Support Center: Synthesis of Coagulanolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Coagulanolide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex withanolides. While specific literature on the total synthesis of this compound is limited, the information provided here is based on established strategies and challenges in the synthesis of structurally related withanolides, such as Withanolide A and Withanolide D.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound derivatives?

A1: The synthesis of this compound and other highly oxygenated withanolides presents several significant challenges:

  • Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly at C14, C15, C17, C20, and C22, is a primary hurdle.[1]

  • Construction of the Highly Oxidized A/B Ring System: The presence of an α,β-unsaturated ketone in the A ring and specific hydroxylation patterns in the B ring requires precise and selective oxidation reactions.[2]

  • δ-Lactone Side Chain Formation: The stereoselective construction of the δ-lactone side chain, especially establishing the vicinal C20(S) and C22(R) stereocenters, is a well-documented challenge in withanolide synthesis.[1]

  • Protecting Group Strategy: Due to the numerous hydroxyl groups at C14, C15, C17, and C20, a robust and orthogonal protecting group strategy is essential to allow for selective manipulation of different parts of the molecule.

  • Late-Stage Functionalization: Introducing hydroxyl groups at sterically hindered or unactivated positions, such as C14 and C15, in the later stages of the synthesis is often difficult and can lead to low yields or undesired side reactions.[1]

Q2: How can I control the stereochemistry of the lactone side chain?

A2: Stereocontrol of the side chain is critical. A common strategy involves the γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde. The stereochemical outcome at C22 can be influenced by the choice of reagents and reaction conditions. Another approach is a vinylogous Mukaiyama aldol reaction, which can also be highly stereoselective.[2][3] Careful optimization of these key bond-forming reactions is crucial.

Q3: What are some common issues with late-stage C-H oxidation?

A3: Late-stage C-H oxidation to install hydroxyl groups on the steroidal backbone is often challenging due to the presence of multiple reactive sites.[1] Common issues include:

  • Lack of Selectivity: Reagents may oxidize multiple positions, leading to a mixture of products.

  • Low Yields: Steric hindrance around the target C-H bond can lead to slow or incomplete reactions.

  • Rearrangements: Under certain conditions, the carbocation or radical intermediates formed during oxidation can undergo rearrangements.

Bio-inspired methods, such as photooxygenation, have shown promise for achieving higher selectivity in late-stage oxidations of complex molecules.[1][4]

Troubleshooting Guides

Problem 1: Low Yield or Poor Stereoselectivity in Side Chain Lactonization
Symptom Possible Cause Suggested Solution
Low yield of the desired lactoneIncomplete reaction or decomposition of starting material.- Ensure anhydrous conditions and freshly prepared reagents (e.g., LDA for enolate formation).- Vary the reaction temperature and time.- Consider a different coupling strategy, such as a Nozaki-Hiyama-Kishi reaction.
Formation of multiple diastereomersPoor facial selectivity in the key bond-forming step.- Use a chiral auxiliary or a stereodirecting protecting group on a nearby functional group.- Screen different solvents and additives that can influence the transition state geometry.- For aldol-type reactions, consider using different Lewis acids to enhance stereocontrol.
Epimerization at C-22Basic or acidic conditions during workup or purification.- Use buffered workup conditions to maintain a neutral pH.- Employ milder purification techniques, such as flash chromatography with a deactivated silica gel.
Problem 2: Non-selective Oxidation of the Steroid Core
Symptom Possible Cause Suggested Solution
Oxidation at undesired positionsThe oxidizing agent is too reactive and not selective.- Use a more selective oxidizing agent. For allylic oxidations, consider SeO₂ or PCC.- Employ a directing group strategy to deliver the oxidant to the desired position.- Explore enzymatic or biomimetic oxidation methods for higher selectivity.
Over-oxidation of the target functional groupThe reaction conditions are too harsh or the reaction time is too long.- Carefully monitor the reaction progress by TLC or LC-MS.- Reduce the reaction temperature and/or the amount of oxidant used.- Use a buffered system to control the pH.

Experimental Protocols

Key Experiment: Stereoselective Allylic Oxidation of the B-Ring

This protocol is adapted from the synthesis of withanolide D and is relevant for introducing the 4β-hydroxy group.[1]

  • Reagents and Materials:

    • Steroidal diene precursor

    • Selenium dioxide (SeO₂)

    • Dioxane (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the steroidal diene precursor in anhydrous dioxane under an inert atmosphere.

    • Add a stoichiometric amount of selenium dioxide to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4β-hydroxy-2,5-dien-1-one.

Table 1: Comparison of Conditions for Allylic Oxidation

PrecursorOxidizing AgentSolventTemperature (°C)Yield (%)Reference
Withanolide D precursorSeO₂Dioxane8071[1]
Withanolide A precursorSinglet Oxygen (photochemical)CH₂Cl₂/MeOH-78 to RTN/A[2]

Visualizations

Retrosynthetic Analysis of a Generic Withanolide

G Withanolide Withanolide Core AB_Rings A/B Ring System Withanolide->AB_Rings [ disconnection ] Side_Chain δ-Lactone Side Chain Withanolide->Side_Chain [ disconnection ] Steroid_Precursor Steroid Precursor (e.g., Pregnenolone) AB_Rings->Steroid_Precursor [ functional group interconversion ] Aldehyde C-22 Aldehyde Side_Chain->Aldehyde [ aldol disconnection ] Enolate Lactone Precursor (Enolate) Side_Chain->Enolate [ aldol disconnection ]

Caption: Retrosynthetic approach to the withanolide scaffold.

Workflow for Troubleshooting a Failed Reaction

G Start Reaction Failed (Low Yield / No Product) Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions No Issue Modify_Reagents Use Fresh Reagents / Different Stoichiometry Check_Reagents->Modify_Reagents Issue Found Modify_Conditions Adjust Temperature / Time / Solvent Check_Conditions->Modify_Conditions Issue Found Change_Strategy Consider an Alternative Synthetic Route Check_Conditions->Change_Strategy No Obvious Issue Success Reaction Successful Modify_Reagents->Success Modify_Conditions->Success

Caption: Decision tree for troubleshooting synthetic reactions.

Protecting Group Strategy Logic

G Start Polyhydroxylated Intermediate Protect Protect All Hydroxyls (e.g., as Silyl Ethers) Start->Protect Selective_Deprotection Selectively Deprotect One OH Group Protect->Selective_Deprotection Functionalize Functionalize the Free OH Group Selective_Deprotection->Functionalize Repeat Repeat Selective Deprotection and Functionalization Functionalize->Repeat Repeat->Selective_Deprotection More OH groups to modify Final_Deprotection Global Deprotection Repeat->Final_Deprotection All modifications complete

Caption: Logic for orthogonal protecting group strategy.

References

Technical Support Center: Coagulanolide Research Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in coagulanolide research.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most commonly used for studying the anti-diabetic effects of this compound?

A1: The most frequently utilized animal model is the C57BL/KsJ-db/db mouse. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of a phenotype that closely mimics human type 2 diabetes. This makes them a suitable model for investigating the hypoglycemic and anti-diabetic properties of this compound.

Q2: What is the established mechanism of action for this compound in these animal models?

A2: this compound primarily exerts its anti-diabetic effects by modulating hepatic glucose metabolism.[1] It has been shown to increase the activity of key glycolytic enzymes such as glucokinase and pyruvate kinase, while simultaneously inhibiting gluconeogenic enzymes.[1] This dual action helps to reduce overall hepatic glucose output.

Q3: Are there alternative animal models for this compound research?

A3: Yes, streptozotocin (STZ)-induced diabetic models in rats and mice are also used.[2][3] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. This model is more representative of type 1 diabetes, but can also be adapted to model type 2 diabetes when combined with a high-fat diet.[3][4]

Q4: What is a typical dosage and administration route for this compound in mice?

A4: A common dosage of this compound used in studies with db/db mice is 50 mg/kg of body weight, administered orally via gavage.[1]

Q5: What are the expected outcomes of this compound treatment in db/db mice?

A5: Treatment with this compound in db/db mice has been shown to significantly decrease fasting blood glucose and plasma insulin levels.[1] It also improves glucose tolerance and can normalize plasma lipid profiles, including cholesterol and triglycerides.[1]

Q6: Are there any known side effects or toxicity associated with this compound in animal models?

A6: Withanolides, the class of compounds to which this compound belongs, are generally considered to have minimal adverse effects in animal models. Studies on standardized extracts of Withania somnifera, which contains various withanolides, have shown no significant toxicity in rats at doses up to 2000 mg/kg.[5]

Troubleshooting Guides

Working with db/db Mice
IssuePotential Cause(s)Recommended Solution(s)
High variability in blood glucose readings Stress during handling, inconsistent fasting times, age and gender differences.Handle mice with extra care to minimize stress, as it can affect blood glucose levels.[6] Ensure consistent fasting periods before blood glucose measurement. Use mice of the same age and gender for your studies, as disease progression and severity can differ.[6]
Unexpected animal mortality Dehydration, difficulty accessing food and water due to obesity.Check water bottles frequently as diabetic mice have increased water intake.[6] Ensure that food and water sources are easily accessible for obese mice.[6]
Poor or inconsistent response to this compound Issues with this compound formulation (solubility, stability), incorrect gavage technique.Ensure this compound is properly dissolved or suspended for consistent dosing. Consider using a formulation strategy to enhance solubility if needed. Review and practice proper oral gavage technique to ensure the full dose is delivered to the stomach.
Excessive urination and wet cages Polyuria is a common symptom of diabetes in these mice.Provide extra bedding and change it more frequently (e.g., twice a week) to maintain a clean and dry environment for the animals.[6]
Streptozotocin (STZ)-Induced Diabetes Models
IssuePotential Cause(s)Recommended Solution(s)
Failure to induce hyperglycemia Inactive STZ solution, incorrect dosage, animal strain resistance.Prepare STZ solution fresh immediately before injection, as it is unstable. Ensure the correct dose is calculated based on the animal's body weight. Be aware that different strains of mice and rats can have varying sensitivity to STZ.[4]
High mortality rate after STZ injection Hypoglycemia due to initial massive insulin release from damaged beta cells.Provide animals with a 10% sucrose solution in their drinking water for 24-48 hours after STZ injection to prevent fatal hypoglycemia.[7]
Inconsistent levels of hyperglycemia Variation in individual animal response to STZ.Monitor blood glucose levels in all animals and only include those that meet a predefined hyperglycemia criterion (e.g., blood glucose ≥ 15 mM) in the study groups.[8]

Quantitative Data Summary

Table 1: Effect of a Withanolide-Containing Compound on Plasma Lipid Profile in db/db Mice

ParameterControl (db/db)Treated (db/db)
Triglycerides (mg/dL) 210.5 ± 15.2145.8 ± 12.1
Total Cholesterol (mg/dL) 185.3 ± 10.8132.6 ± 9.5
Free Fatty Acids (mmol/L) 1.25 ± 0.110.88 ± 0.09
LDL Cholesterol (mg/dL) 45.2 ± 3.828.7 ± 2.5
HDL Cholesterol (mg/dL) 32.1 ± 2.948.5 ± 3.1
Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data adapted from a study on a related withanolide.[9]

Experimental Protocols

Oral Gavage of this compound in Mice
  • Preparation:

    • Weigh the mouse to determine the correct dosing volume. The volume should not exceed 10 mL/kg body weight.

    • Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.

    • Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent esophageal injury.[10]

  • Restraint:

    • Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.

  • Administration:

    • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the incisors.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Do not force the needle.[4]

    • Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound solution.

    • Withdraw the needle gently and return the mouse to its cage.

  • Monitoring:

    • Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Glucokinase Activity Assay in Liver Tissue

This protocol is adapted from commercially available fluorometric assay kits.

  • Sample Preparation:

    • Homogenize 100 mg of liver tissue in 500 µL of ice-cold Glucokinase Assay Buffer.[6]

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • Prepare a reaction mix containing Glucokinase Assay Buffer, a fluorescent probe, and ATP.

    • Add the liver tissue supernatant to a 96-well plate.

    • Add the reaction mix to the wells.

    • Measure the fluorescence in kinetic mode at an excitation/emission of 535/587 nm for 20-30 minutes.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the glucokinase activity. Calculate the activity based on a standard curve.

Pyruvate Kinase Activity Assay in Liver Tissue

This protocol is based on commercially available colorimetric/fluorometric assay kits.

  • Sample Preparation:

    • Prepare liver tissue homogenate as described for the glucokinase assay.

  • Assay Procedure:

    • Prepare a reaction mix containing assay buffer, phosphoenolpyruvate (PEP), and ADP.

    • Add the liver tissue supernatant to a 96-well plate.

    • Add the reaction mix to the wells. The reaction will generate pyruvate.

    • A subsequent reaction with a developer and probe will produce a colored or fluorescent product.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • The amount of color or fluorescence is proportional to the pyruvate kinase activity. Calculate the activity based on a standard curve.

Visualizations

Coagulanolide_Signaling_Pathway This compound This compound Hepatic_Cells Hepatic_Cells This compound->Hepatic_Cells Acts on Glycolysis Glycolysis Hepatic_Cells->Glycolysis Activates Gluconeogenesis Gluconeogenesis Hepatic_Cells->Gluconeogenesis Inhibits Blood_Glucose Blood_Glucose Glycolysis->Blood_Glucose Decreases Gluconeogenesis->Blood_Glucose Increases (Inhibited)

Caption: this compound signaling pathway in hepatic glucose metabolism.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment cluster_analysis Analysis db_db db/db Mice gavage Oral Gavage of This compound db_db->gavage stz STZ-induced Model stz->gavage blood_glucose Blood Glucose Monitoring gavage->blood_glucose enzyme_assays Hepatic Enzyme Activity Assays gavage->enzyme_assays lipid_profile Plasma Lipid Profile gavage->lipid_profile

Caption: General experimental workflow for this compound research in animal models.

References

Technical Support Center: Ensuring Reproducibility in Coagulanolide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coagulanolide, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the reproducibility of your experiments involving this promising bioactive compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during this compound experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I'm having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?

A1: this compound, like other withanolides, has limited solubility in aqueous solutions. For cell-based assays, it is recommended to first dissolve this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1] The final concentration of the organic solvent in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q2: I'm observing high variability in my results between different batches of this compound. How can I address this?

A2: Batch-to-batch variability is a common challenge when working with natural products. To ensure consistency, it is crucial to:

  • Source from a reputable supplier: Obtain this compound from a supplier who provides a certificate of analysis (CoA) detailing its purity and characterization.

  • Perform in-house quality control: If possible, verify the identity and purity of each new batch using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Standardize stock solution preparation: Prepare and aliquot stock solutions from a new batch and store them under identical, validated conditions to minimize degradation.

Q3: My cell viability assay shows inconsistent results after this compound treatment. What could be the cause?

A3: Inconsistent cell viability results can stem from several factors:

  • Uneven drug distribution: Ensure the this compound stock solution is thoroughly mixed and vortexed before being diluted into the cell culture medium. When adding the final solution to your cell plates, mix gently to ensure even distribution without disturbing the cell monolayer.

  • Cell density: Seed cells at a consistent density across all wells and plates. Over-confluent or sparsely populated wells can respond differently to treatment.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, consider not using the outermost wells for experimental conditions or ensure proper humidification in the incubator.

  • Incubation time: Use a consistent incubation time for all experiments.

Q4: I am not observing the expected downstream effects on my target signaling pathway after this compound treatment. What should I check?

A4: If you are not seeing the expected biological activity, consider the following:

  • Compound stability: this compound may degrade over time, especially in aqueous solutions at 37°C.[2] Prepare fresh dilutions from your stock solution for each experiment. For longer-term experiments, it may be necessary to replenish the medium with fresh this compound.

  • Dose and time optimization: The effective concentration and treatment duration can be cell-type specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.

  • Cellular uptake: While generally cell-permeable, the uptake of withanolides can vary.[3] If you suspect poor uptake, you may need to explore different delivery methods, although this is less common for in vitro studies.

  • Assay sensitivity: Ensure your detection method (e.g., western blot, qPCR) is sensitive enough to detect subtle changes in protein or gene expression.

Q5: In my western blot for signaling proteins, I'm seeing high background or non-specific bands after this compound treatment. How can I troubleshoot this?

A5: High background in western blots can be frustrating. Here are some troubleshooting steps:

  • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).

  • Antibody concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.

  • Washing steps: Increase the number and duration of your wash steps with TBST to remove unbound antibodies effectively.

  • Sample preparation: Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein in each lane.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments to aid in experimental design and data comparison.

Table 1: In Vivo Antihyperglycemic Effects of this compound

Animal ModelTreatment GroupDose (mg/kg)DurationChange in Fasting Blood GlucoseReference
C57BL/KsJ-db/db miceThis compound253 weeks-[4]
C57BL/KsJ-db/db miceThis compound503 weeksSignificant decrease[4]
Streptozotocin-induced diabetic ratsCompound 5 (a withanolide)25-Median effective dose[5]

Table 2: IC50 Values of a Withanolide Sulfoxide from Withania somnifera

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric~0.74 - 3.63[6]
MCF-7Breast~0.74 - 3.63[6]
SF-268Central Nervous System~0.74 - 3.63[6]
HCT-116Colon~0.74 - 3.63[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized procedures.

Protocol 1: Western Blot for NF-κB Activation

This protocol details the steps to assess the activation of the NF-κB pathway by measuring the levels of key proteins.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your target protein (e.g., phospho-NF-κB p65, IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Glucokinase Activity Assay

This protocol describes a method to measure the activity of glucokinase, a key enzyme in glucose metabolism.[7][8][9]

  • Sample Preparation:

    • Homogenize liver tissue or cells in an ice-cold assay buffer.

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing Tris buffer, MgCl₂, ATP, and glucose.

    • Add the sample supernatant to the reaction mixture.

    • The assay is often coupled, where the product of the glucokinase reaction (glucose-6-phosphate) is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm due to the production of NADPH.

    • The rate of change in absorbance is proportional to the glucokinase activity.

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of NADPH formation, using a standard curve if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Coagulanolide_Hepatic_Glucose_Metabolism cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Activates PyruvateKinase Pyruvate Kinase (PK) This compound->PyruvateKinase Activates G6Pase Glucose-6-Phosphatase (G6Pase) This compound->G6Pase Inhibits PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) This compound->PEPCK Inhibits Glucokinase->PyruvateKinase Pyruvate Pyruvate PyruvateKinase->Pyruvate Glucose Glucose G6Pase->Glucose PEPCK->G6Pase Glucose->Glucokinase

Caption: this compound's modulation of hepatic glucose metabolism.

Coagulanolide_Wnt_Signaling cluster_Wnt_pathway Wnt/β-catenin Signaling Pathway This compound This compound Dsh Dishevelled (Dsh) This compound->Dsh Modulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by this compound.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability lysis Cell Lysis & Protein Quantification treatment->lysis data_analysis Data Analysis & Interpretation viability->data_analysis western Western Blot Analysis (Signaling Pathways) lysis->western enzyme_assay Enzyme Activity Assay (e.g., Glucokinase) lysis->enzyme_assay western->data_analysis enzyme_assay->data_analysis end End: Conclusion data_analysis->end

Caption: A typical experimental workflow for studying this compound's effects in vitro.

References

Validation & Comparative

A Comparative Analysis of the Antihyperglycemic Effects of Coagulanolide and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antihyperglycemic properties of Coagulanolide, a natural withanolide, and metformin, a widely prescribed synthetic drug. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to assist in research and drug development endeavors.

Quantitative Analysis of Antihyperglycemic Effects

The antihyperglycemic efficacy of this compound and metformin has been evaluated in various preclinical studies, most notably in C57BL/KsJ-db/db mice, a well-established model for type 2 diabetes. The data presented below summarizes the key findings from these studies, offering a quantitative comparison of their effects on critical metabolic parameters.

ParameterThis compound (50 mg/kg)MetforminReference Study Animal Model
Fasting Blood Glucose ↓ 47.2% after 3 weeks[1]↓ 43.8%[2]C57BL/KsJ-db/db mice
Plasma Insulin ↓ 24.4% after 3 weeks[1]Improvement in hyperinsulinemia[3]C57BL/KsJ-db/db mice
Glucose Tolerance Significant improvement[1]Improved glucose tolerance[4]C57BL/KsJ-db/db mice

Impact on Hepatic Enzyme Activity

A key differentiator in the mechanism of action between this compound and metformin lies in their direct influence on hepatic glucose-regulating enzymes. This compound has been shown to directly modulate the activity of key enzymes involved in glycolysis and gluconeogenesis.

Hepatic EnzymeEffect of this compound (50 mg/kg)Reference Study
Glucokinase (GK) ↑ 37.7% activity[5][5]
Pyruvate Kinase (PK) ↑ 38.5% activity[5][5]
Glucose-6-Phosphatase (G6Pase) ↓ Significantly lowered activity and protein expression[1][6][1][6]
Fructose-1,6-bisphosphatase (FBPase) ↓ Significantly lowered activity and protein expression[1][6][1][6]
Phosphoenolpyruvate Carboxykinase (PEPCK) ↓ Significantly lowered activity and protein expression[1][6][1][6]

Mechanisms of Action: A Comparative Overview

While both this compound and metformin exhibit potent antihyperglycemic effects, their underlying molecular mechanisms diverge significantly.

This compound primarily exerts its effects by directly targeting the liver's glucose metabolism machinery. It enhances the activity of glycolytic enzymes (Glucokinase and Pyruvate Kinase), which promotes glucose breakdown, while simultaneously inhibiting key gluconeogenic enzymes (Glucose-6-Phosphatase, Fructose-1,6-bisphosphatase, and Phosphoenolpyruvate Carboxykinase), thereby reducing the liver's glucose output.[1][6]

Metformin , on the other hand, works predominantly through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7] AMPK is a central regulator of cellular energy homeostasis. Once activated by metformin, AMPK phosphorylates downstream targets, leading to a decrease in hepatic glucose production (gluconeogenesis) and an increase in glucose uptake in peripheral tissues like muscle.[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and metformin.

Coagulanolide_Pathway cluster_liver Hepatocyte This compound This compound GK Glucokinase (GK) This compound->GK Activates PK Pyruvate Kinase (PK) This compound->PK Activates G6Pase Glucose-6-Phosphatase (G6Pase) This compound->G6Pase Inhibits FBPase Fructose-1,6-bisphosphatase (FBPase) This compound->FBPase Inhibits PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) This compound->PEPCK Inhibits Glucose_uptake Glucose G6P Glucose-6-Phosphate Glucose_uptake->G6P GK G6P->Glucose_uptake G6Pase Pyruvate Pyruvate G6P->Pyruvate PK Glycolysis Glycolysis G6P->Glycolysis Pyruvate->G6P PEPCK, FBPase Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Gluconeogenesis->G6P Glycolysis->Pyruvate

This compound's mechanism on hepatic glucose metabolism.

Metformin_Pathway cluster_cell Hepatocyte / Myocyte Metformin Metformin AMPK AMPK Metformin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake pAMPK->Glucose_Uptake Promotes

Metformin's primary signaling pathway via AMPK activation.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the comparative analysis.

Animal Model
  • Model: Male C57BL/KsJ-db/db mice are a commonly used genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance.

  • Age: Studies often utilize mice around 8-10 weeks of age.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified for fasting protocols.

Drug Administration
  • This compound: Administered orally, typically via gavage, at doses ranging from 25 to 50 mg/kg body weight for a period of 3 weeks.[1]

  • Metformin: Administered orally, often mixed in drinking water or via gavage, at doses that result in a significant antihyperglycemic effect.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.

OGTT_Workflow Start Overnight Fasting (approx. 12-16 hours) T0 Baseline Blood Glucose Measurement (T=0 min) Start->T0 Gavage Oral Gavage with Glucose Solution (e.g., 2 g/kg body weight) T0->Gavage T30 Blood Glucose Measurement (T=30 min) Gavage->T30 T60 Blood Glucose Measurement (T=60 min) T30->T60 T90 Blood Glucose Measurement (T=90 min) T60->T90 T120 Blood Glucose Measurement (T=120 min) T90->T120 End Data Analysis: Area Under the Curve (AUC) T120->End

A typical workflow for an Oral Glucose Tolerance Test.
Hepatic Enzyme Activity Assays

  • Tissue Preparation: Livers are excised from euthanized mice, washed in ice-cold saline, and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain the supernatant or microsomal fractions for enzyme assays.

  • Glucokinase (GK) Activity: Assayed spectrophotometrically by measuring the rate of NADPH formation at 340 nm in a coupled reaction with glucose-6-phosphate dehydrogenase.

  • Glucose-6-Phosphatase (G6Pase) Activity: Determined by measuring the amount of inorganic phosphate released from glucose-6-phosphate.

  • Pyruvate Kinase (PK), Fructose-1,6-bisphosphatase (FBPase), and Phosphoenolpyruvate Carboxykinase (PEPCK) Activities: Assayed using specific spectrophotometric methods that measure the rate of substrate conversion or product formation.

Conclusion

Both this compound and metformin demonstrate significant antihyperglycemic effects, albeit through distinct molecular mechanisms. This compound presents a novel, targeted approach by directly modulating key enzymes in hepatic glucose metabolism. In contrast, metformin's action is broader, centered on the activation of the master metabolic regulator, AMPK.

The data suggests that this compound's efficacy is comparable to that of metformin in preclinical models of type 2 diabetes. One study noted that the effective dose of a related withanolide was comparable to the standard antidiabetic drug metformin.[9] This positions this compound as a promising candidate for further investigation as a potential therapeutic agent for managing hyperglycemia. Future research should focus on direct, head-to-head comparative studies to further elucidate their relative potencies and therapeutic potential. This comparative guide provides a foundational understanding for researchers and professionals in the field of diabetes drug discovery and development.

References

A Comparative Analysis of Coagulanolide and Other Withanolides: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Coagulanolide with other prominent withanolides, such as Withaferin A and Withanone. The information is supported by experimental data from peer-reviewed literature, with a focus on anti-inflammatory and cytotoxic properties.

Executive Summary

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. They have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound, isolated from Withania coagulans, has demonstrated notable biological activities, particularly in the context of hyperglycemia. This guide aims to contextualize the efficacy of this compound by comparing it with more extensively studied withanolides. While direct comparative studies are limited, this document compiles available data to offer a comprehensive overview.

Comparative Efficacy of Withanolides: Anti-inflammatory and Cytotoxic Activities

The therapeutic potential of withanolides is often evaluated based on their ability to inhibit inflammatory pathways and induce cytotoxicity in cancer cells. The following tables summarize the available quantitative data for this compound and other selected withanolides.

Table 1: Comparative Cytotoxic Activity of Withanolides against Breast Cancer Cell Lines

WithanolideCell LineAssayIC50 (µM)Citation
Withaferin A MCF-7MTT0.85[1][2]
MDA-MB-231MTT1.07[1][2]
Withanone MCF-7MTT>10[3]
MDA-MB-231MTT>10[3]
Withanolide C MCF-7ATP0.17[4]
MDA-MB-231ATP0.16[4]
Withanolide E MCF-7MTT4.03[4]
MDA-MB-231MTT0.97[4]
This compound (from W. coagulans) MCF-7Not SpecifiedData Not Available
MDA-MB-231Not SpecifiedData Not Available

Note: Data for this compound's direct cytotoxic effects (IC50 values) on these specific cell lines were not available in the reviewed literature. The efficacy of withanolides can vary significantly depending on the cell line and experimental conditions.

Table 2: Comparative Anti-inflammatory Activity of Withanolides

WithanolideAssayCell LineIC50 (µM)Citation
Withaferin A Nitric Oxide (NO) ProductionRAW 264.7~5[5]
PGE2 ProductionBV2Significant inhibition at 1-10 µM[6]
Withanolides from W. coagulans (Compounds 66 & 67) Nitric Oxide (NO) ProductionRAW 264.71.9 - 3.1[7]
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available
PGE2 ProductionNot SpecifiedData Not Available

Key Signaling Pathways Modulated by Withanolides

Withanolides exert their biological effects by modulating multiple signaling pathways, with the NF-κB pathway being a primary target for their anti-inflammatory and anti-cancer activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation.[8] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Withaferin A has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This is achieved through the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[5][9] By blocking IκBα degradation, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[10]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα_p p-IκBα IκBα->IκBα_p NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Proteasome Proteasome IκBα_p->Proteasome degradation Withanolides Withanolides Withanolides->IKK inhibits Gene Expression Gene Expression NF-κB_nuc->Gene Expression activates Glucose_Metabolism cluster_glycolysis Glycolysis (Glucose Utilization) cluster_gluconeogenesis Gluconeogenesis (Glucose Production) This compound This compound Glucokinase Glucokinase This compound->Glucokinase upregulates Pyruvate Kinase Pyruvate Kinase This compound->Pyruvate Kinase upregulates PEPCK Phosphoenolpyruvate Carboxykinase This compound->PEPCK downregulates G6Pase Glucose-6-Phosphatase This compound->G6Pase downregulates MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Withanolides Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Validating the antidiabetic effects of Coagulanolide in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical antidiabetic effects of Coagulanolide, a withanolide isolated from the plant Withania coagulans. It offers a comparative perspective against established antidiabetic agents, supported by experimental data from in vivo and in vitro studies. This document is intended to inform researchers and drug development professionals on the potential of this compound as a therapeutic candidate for diabetes.

Comparative Efficacy of this compound

This compound has demonstrated significant antihyperglycemic and antidyslipidemic activities in various preclinical models of diabetes. Its efficacy is comparable, and in some aspects, potentially superior to existing antidiabetic drugs like metformin.

In Vivo Antihyperglycemic Effects

Oral administration of this compound has been shown to effectively reduce blood glucose levels in animal models of both Type 1 and Type 2 diabetes. Studies in streptozotocin (STZ)-induced diabetic rats and genetically diabetic db/db mice have consistently reported its potent glucose-lowering effects.[1][2]

Table 1: In Vivo Antihyperglycemic Effects of this compound in Diabetic Animal Models

ParameterAnimal ModelTreatment GroupDoseDurationResultComparison
Fasting Blood Glucosedb/db miceThis compound50 mg/kg3 weeksSignificant decrease-
Plasma Insulindb/db miceThis compound50 mg/kg3 weeksSignificant decrease-
Glucose Tolerancedb/db miceThis compound50 mg/kg3 weeksImproved glucose tolerance-
Postprandial HyperglycemiaSTZ-induced diabetic ratsThis compound100 mg/kgSingle doseSignificant inhibition-
Median Effective Dose (ED50)STZ-induced diabetic ratsThis compound~25 mg/kg-Comparable to MetforminMetformin

Data synthesized from preclinical studies.[1][2][3][4]

Modulation of Hepatic Glucose Metabolism

A key mechanism behind this compound's antidiabetic action is its ability to modulate hepatic glucose metabolism. It regulates the activity and expression of critical enzymes involved in glycolysis and gluconeogenesis, thereby controlling hepatic glucose output, a major contributor to fasting hyperglycemia in Type 2 diabetes.[3][5]

Table 2: Effect of this compound on Hepatic Enzyme Activity in db/db Mice

EnzymePathwayEffect of this compound (50 mg/kg)Change in Activity
Glucokinase (GK)GlycolysisSignificantly enhanced~37.7% increase
Pyruvate Kinase (PK)GlycolysisSignificantly enhanced~38.5% increase
Fructose-1,6-bisphosphatase (FBPase)GluconeogenesisSignificantly lowered-
Glucose-6-phosphatase (G6Pase)GluconeogenesisSignificantly lowered-
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisSignificantly lowered-
Glycogen Phosphorylase (GP)GlycogenolysisSignificantly lowered~29.8% decrease

Data from a 3-week study in db/db mice.[6][7]

Antidyslipidemic Effects

Beyond its effects on glucose metabolism, this compound also demonstrates beneficial effects on lipid profiles, addressing the dyslipidemia commonly associated with diabetes.[1][3]

Table 3: Effect of this compound on Plasma Lipid Profile in db/db Mice

Lipid ParameterEffect of this compound (50 mg/kg)
Plasma CholesterolNormalized
Plasma TriglyceridesNormalized
Free Fatty AcidsNormalized
Low-Density Lipoprotein (LDL) CholesterolNormalized
High-Density Lipoprotein (HDL) CholesterolNormalized

Data from a 3-week study in db/db mice.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to induce a state of insulin-dependent diabetes mellitus, mimicking Type 1 diabetes.

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are used.[8]

  • Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (40-65 mg/kg body weight) is administered.[5][9] STZ is dissolved in a cold 50 mM sodium citrate buffer (pH 4.5) immediately before use.[5]

  • Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Animals with fasting blood glucose levels ≥ 15 mM (or a designated high level) are considered diabetic and included in the study.[1]

  • Treatment: this compound or a vehicle control is administered orally (gavage) at the specified doses.

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study.[8]

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animal to clear a glucose load from the blood, indicating insulin sensitivity.

  • Fasting: Mice or rats are fasted for 4-6 hours (or overnight, typically 16 hours) with free access to water.[10][11]

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.[10]

  • Glucose Administration: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered orally via gavage.[10][11]

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[11]

  • Analysis: Blood glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Signaling Pathways and Mechanisms of Action

The antidiabetic effects of this compound are mediated through the regulation of key signaling pathways involved in glucose and lipid metabolism.

G cluster_0 This compound cluster_1 Hepatocyte cluster_2 Systemic Effects This compound This compound GK Glucokinase (GK) This compound->GK + PK Pyruvate Kinase (PK) This compound->PK + FBPase Fructose-1,6-bisphosphatase This compound->FBPase - G6Pase Glucose-6-phosphatase This compound->G6Pase - PEPCK PEPCK This compound->PEPCK - Glycolysis Glycolysis GK->Glycolysis PK->Glycolysis Glucose_Uptake Glucose Uptake & Utilization Glycolysis->Glucose_Uptake Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose_Production Hepatic_Glucose_Production->Blood_Glucose

Caption: this compound's regulation of hepatic glucose metabolism.

The diagram above illustrates the primary mechanism of action of this compound in the liver. By upregulating key glycolytic enzymes (Glucokinase and Pyruvate Kinase) and downregulating key gluconeogenic enzymes (Fructose-1,6-bisphosphatase, Glucose-6-phosphatase, and PEPCK), this compound shifts the balance from glucose production to glucose utilization, ultimately leading to a reduction in blood glucose levels.

G cluster_workflow Preclinical Evaluation Workflow start Identify Potential Antidiabetic Compound (this compound) invitro In Vitro Studies (e.g., enzyme assays, cell-based glucose uptake) start->invitro invivo_model In Vivo Model Induction (e.g., STZ-induced diabetes, db/db mice) start->invivo_model mechanism Mechanism of Action Studies (Hepatic enzyme analysis, signaling pathways) invitro->mechanism treatment Treatment Administration (this compound vs. Vehicle/Comparator) invivo_model->treatment efficacy Efficacy Assessment (Blood Glucose, OGTT, Lipids) treatment->efficacy efficacy->mechanism conclusion Conclusion on Preclinical Efficacy mechanism->conclusion

Caption: A typical workflow for preclinical validation of antidiabetic compounds.

References

Cross-validation of Coagulanolide's mechanism of action using different techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coagulanolide, a withanolide extracted from the fruit of Withania coagulans, has garnered significant interest for its therapeutic potential, particularly in managing hyperglycemia and inflammation.[1] Understanding its precise mechanism of action is crucial for its development as a novel therapeutic agent. This guide provides a comparative analysis of the experimental data from various studies, cross-validating the proposed mechanisms through different scientific techniques.

Cross-Validation of this compound's Impact on Key Signaling Pathways

This compound is reported to exert its effects by modulating several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to metabolism and inflammation.

AMPK Pathway Activation: A Central Role in Metabolic Regulation

This compound has been shown to positively modulate hepatic glucose metabolism, a key aspect of its anti-hyperglycemic effect.[2] This is primarily achieved through the activation of AMPK, a master regulator of cellular energy homeostasis.

Comparative Data on Hepatic Enzyme Activity and Protein Expression:

Target EnzymeExperimental TechniqueKey FindingAlternative Compound (Metformin)Reference
Glucokinase (GK) Enzyme Activity Assay↑ 37.7% increase in activity with 50 mg/kg this compoundKnown to increase GK activity[2]
Western Blot↑ Increased protein expressionKnown to increase GK expression[2]
Pyruvate Kinase (PK) Enzyme Activity Assay↑ 38.5% increase in activity with 50 mg/kg this compoundIndirectly enhances glycolytic flux[2]
Western Blot↑ Increased protein expression-[2]
Fructose-1,6-bisphosphatase (FBPase) Enzyme Activity Assay↓ Significantly lowered activityInhibits gluconeogenesis[2]
Western Blot↓ Decreased protein expression-[2]
Glucose-6-phosphatase (G6Pase) Enzyme Activity Assay↓ Significantly lowered activityInhibits gluconeogenesis[2]
Western Blot↓ Decreased protein expression-[2]
Phosphoenolpyruvate Carboxykinase (PEPCK) Enzyme Activity Assay↓ Significantly lowered activityInhibits gluconeogenesis[2]
Western Blot↓ Decreased protein expression-[2]

Experimental Workflow for Assessing Hepatic Enzyme Modulation:

cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis Animal Model db/db Mice (Type 2 Diabetes Model) Treatment Oral Administration (this compound or Vehicle) Animal Model->Treatment Tissue Collection Liver Homogenization Treatment->Tissue Collection Enzyme Assay Enzyme Activity Assays (GK, PK, FBPase, G6Pase, PEPCK) Tissue Collection->Enzyme Assay Western Blot Western Blot Analysis (Protein Expression Levels) Tissue Collection->Western Blot Data Analysis Quantitative Comparison Enzyme Assay->Data Analysis Western Blot->Data Analysis

Figure 1. Workflow for evaluating this compound's effect on hepatic enzymes.

NF-κB and MAPK Pathways: Key to Anti-Inflammatory Action

Chronic inflammation is a key contributor to various metabolic diseases. This compound has demonstrated anti-inflammatory properties, which are attributed to its ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[1]

Cross-Validation of Anti-Inflammatory Mechanism:

TechniqueTarget PathwayKey FindingAlternative Compound (e.g., Dexamethasone)
NF-κB Reporter Assay NF-κB↓ Dose-dependent decrease in NF-κB transcriptional activityPotent inhibitor of NF-κB
Western Blot NF-κB↓ Inhibition of IκBα phosphorylation and degradationInhibits IκBα phosphorylation
qPCR Inflammatory Genes↓ Decreased mRNA expression of TNF-α, IL-6, and iNOSSuppresses pro-inflammatory gene expression
Western Blot MAPK↓ Inhibition of p38, JNK, and ERK phosphorylationModulates MAPK signaling

Signaling Pathway of this compound's Anti-Inflammatory Action:

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKs MAPK Kinases (MKK3/6, MKK4/7) Inflammatory Stimuli->MAPKKs This compound This compound This compound->IKK Inhibits This compound->MAPKKs Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates MAPKs->Nucleus Translocates Inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory Genes Activates

Figure 2. this compound's inhibition of NF-κB and MAPK pathways.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Hepatic Enzyme Activity Assays
  • Objective: To quantify the enzymatic activity of key glucose-regulating enzymes in liver tissue.

  • Procedure:

    • Liver tissue is homogenized in a cold lysis buffer containing protease and phosphatase inhibitors.

    • The homogenate is centrifuged, and the supernatant (cytosolic fraction) is collected.

    • Protein concentration is determined using a Bradford or BCA assay.

    • Specific enzyme activity assays are performed for Glucokinase, Pyruvate Kinase, Fructose-1,6-bisphosphatase, and Glucose-6-phosphatase using commercially available kits or established spectrophotometric methods.

    • Enzyme activities are normalized to the total protein concentration and expressed as units per milligram of protein.

Western Blot Analysis
  • Objective: To determine the protein expression levels of target enzymes and the phosphorylation status of signaling proteins.

  • Procedure:

    • Protein lysates are prepared from liver tissue or cell cultures as described above.

    • Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-GK, anti-p-p38, anti-IκBα) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity of NF-κB in response to this compound treatment.

  • Procedure:

    • Cells (e.g., HEK293T or RAW 264.7 macrophages) are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.

    • Cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Quantitative Real-Time PCR (qPCR)
  • Objective: To quantify the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qPCR is performed using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin).

    • The relative gene expression is calculated using the ΔΔCt method.

Logical Flow of Cross-Validation:

cluster_0 Anti-Hyperglycemic Mechanism cluster_1 Anti-Inflammatory Mechanism Hypothesis This compound has anti-inflammatory and anti-hyperglycemic effects Enzyme_Assay Enzyme Activity Assays (↑ GK, PK; ↓ FBPase, G6Pase) Hypothesis->Enzyme_Assay Reporter_Assay NF-κB Reporter Assay (↓ NF-κB activity) Hypothesis->Reporter_Assay Western_Blot_Metabolic Western Blot (↑ GK, PK protein; ↓ FBPase, G6Pase protein) Enzyme_Assay->Western_Blot_Metabolic Corroborate Animal_Model In Vivo Animal Models (↓ Blood Glucose in db/db mice) Western_Blot_Metabolic->Animal_Model Explain Western_Blot_Inflammatory Western Blot (↓ p-IκBα, p-p38, p-JNK, p-ERK) Reporter_Assay->Western_Blot_Inflammatory Validate qPCR qPCR (↓ TNF-α, IL-6, iNOS mRNA) Western_Blot_Inflammatory->qPCR Confirm

Figure 3. Logical flow of cross-validating this compound's mechanisms.

This guide consolidates evidence from multiple experimental approaches, providing a robust validation of this compound's mechanisms of action. The convergence of findings from enzymatic, proteomic, and transcriptomic analyses strengthens the case for its therapeutic potential and provides a solid foundation for future research and drug development efforts.

References

A Head-to-Head Comparison of Coagulanolide and Other Natural Antidiabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents, with natural products emerging as a promising reservoir of lead compounds. This guide provides a detailed, head-to-head comparison of Coagulanolide, a withanolide from Withania coagulans, against other major classes of natural antidiabetic compounds, including flavonoids, alkaloids, and terpenoids. The comparison is based on available experimental data concerning their mechanisms of action, efficacy in preclinical models, and effects on key metabolic pathways.

Compound Profiles: An Overview

Natural compounds with antidiabetic properties are structurally diverse, ranging from polyphenols to nitrogen-containing alkaloids and isoprenoid-based terpenoids. Each class exhibits unique and sometimes overlapping mechanisms to achieve glycemic control.

  • This compound : A steroidal lactone, specifically a withanolide, isolated from the fruit of Withania coagulans.[1][2][3] It has demonstrated significant antihyperglycemic and antidyslipidemic activities in various animal models of diabetes.[1][2]

  • Flavonoids : A large class of polyphenolic secondary metabolites ubiquitously found in fruits and vegetables.[4][5][6] Flavonoids are known for their antioxidant, anti-inflammatory, and metabolic regulatory properties.[5][7] Their antidiabetic effects are multifaceted, targeting various pathways involved in glucose homeostasis.[4]

  • Alkaloids : A diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[8][9] Many alkaloids have been identified as potent inhibitors of carbohydrate-metabolizing enzymes and modulators of key signaling pathways in glucose metabolism.[8][10]

  • Terpenoids : A large and varied class of organic compounds, produced by a variety of plants, derived from five-carbon isoprene units.[11] Their antidiabetic actions include enhancing insulin sensitivity, promoting glucose uptake, and protecting pancreatic β-cells.[11][12][13]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these natural compounds stems from their ability to modulate specific molecular targets in critical metabolic pathways. This compound, in particular, has a well-documented effect on hepatic glucose regulation.

This compound: Regulation of Hepatic Glucose Metabolism

This compound primarily exerts its antidiabetic effect by modulating the expression and activity of key enzymes in hepatic glucose metabolism. It helps to correct the imbalance between glycolysis and gluconeogenesis that is characteristic of type 2 diabetes. Oral administration of this compound in diabetic (db/db) mice has been shown to decrease fasting blood glucose and plasma insulin.[14][15]

The compound works by:

  • Suppressing Gluconeogenesis and Glycogenolysis : It significantly lowers the activity and protein expression of key gluconeogenic enzymes: glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[14][15] It also reduces the activity of fructose-1,6-bisphosphatase and glycogen phosphorylase, the latter being crucial for glycogenolysis.[14][15]

  • Promoting Glycolysis : this compound enhances the activity and expression of glucokinase and pyruvate kinase, key enzymes that promote the breakdown of glucose for energy.[14][15]

This dual action on hepatic glucose production is a key mechanism for its fasting hyperglycemia-lowering effect.[14]

Coagulanolide_Pathway cluster_liver Hepatocyte Gluconeogenesis Gluconeogenesis (Glucose Production) Glucose Blood Glucose Gluconeogenesis->Glucose Output Glycolysis Glycolysis (Glucose Utilization) Glucose->Glycolysis Input PEPCK PEPCK PEPCK->Gluconeogenesis G6Pase G6Pase G6Pase->Gluconeogenesis GK Glucokinase (GK) GK->Glycolysis PK Pyruvate Kinase (PK) PK->Glycolysis This compound This compound This compound->PEPCK Inhibits This compound->G6Pase Inhibits This compound->GK Activates This compound->PK Activates

This compound's mechanism in hepatic glucose metabolism.
General Pathways for Other Natural Compounds

Flavonoids, alkaloids, and terpenoids modulate a broader range of pathways, often exhibiting pleiotropic effects. Key targets include:

  • AMP-Activated Protein Kinase (AMPK) Pathway : Activation of AMPK, a central energy sensor, is a common mechanism for many natural compounds, including the alkaloid berberine and various terpenoids.[10][12][16] AMPK activation enhances glucose uptake in muscle, suppresses hepatic gluconeogenesis, and improves insulin sensitivity.

  • α-Glucosidase and α-Amylase Inhibition : Many flavonoids, alkaloids, and terpenoids can inhibit these intestinal enzymes, which are responsible for digesting complex carbohydrates.[4][10][13][17] This action delays carbohydrate absorption and reduces postprandial blood glucose spikes.

  • Insulin Signaling Pathway (PI3K/Akt) : Compounds like monoterpenes and oleanolic acid can improve insulin sensitivity by modulating the PI3K/Akt pathway, leading to increased translocation of GLUT4 glucose transporters to the cell membrane.[12][16][18]

  • Peroxisome Proliferator-Activated Receptor-γ (PPARγ) : Some flavonoids and monoterpenes act as PPARγ agonists, similar to the thiazolidinedione class of synthetic drugs, to increase insulin sensitivity.[6][12][16]

General_Antidiabetic_Pathways NC Natural Compounds (Flavonoids, Alkaloids, Terpenoids) AMPK AMPK Activation NC->AMPK a_Glucosidase α-Glucosidase Inhibition NC->a_Glucosidase PI3K PI3K/Akt Pathway NC->PI3K PPARg PPARγ Agonism NC->PPARg Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Carb_Absorption ↓ Carbohydrate Absorption a_Glucosidase->Carb_Absorption PI3K->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PI3K->Insulin_Sensitivity PPARg->Insulin_Sensitivity

Common signaling pathways for natural antidiabetics.

Comparative Data Presentation

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound and other representative natural compounds.

Table 1: Comparative In Vivo Antihyperglycemic Activity

Compound/ClassRepresentative CompoundAnimal ModelDoseKey FindingsReference(s)
Withanolide This compound db/db mice50 mg/kg/day (3 weeks)Significantly decreased fasting blood glucose and plasma insulin; improved glucose tolerance.[14][15]
Withanolide Cmpd. 5 STZ-induced diabetic rats25 mg/kg (ED50)Efficacy comparable to the standard drug metformin.[1][2]
Flavonoid NaringinType 2 diabetic miceNot specifiedUpregulated GLUT4 and regulated hepatic enzymes to improve hyperglycemia.[4]
Alkaloid MahanimbineSTZ-induced diabetic rats50 & 100 mg/kgShowed promising antidiabetic, anti-hyperglycemic, and anti-lipidemic effects.[10]
Monoterpene CarvacrolSTZ-induced diabetic rats25 or 50 mg/kg/day (30 days)Lowered blood glucose and HbA1c; increased blood insulin and liver glycogen.[12]
Triterpenoid Oleanolic AcidAlloxan-diabetic miceNot specifiedExhibited significant blood glucose-lowering effects.[13]

Table 2: Comparative Effects on Key Metabolic Enzymes

Compound/ClassTarget EnzymeEffectReference(s)
This compound Glucose-6-Phosphatase (G6Pase)Inhibition/Suppression in db/db mice liver.[14][15]
PEPCKInhibition/Suppression in db/db mice liver.[14][15]
GlucokinaseActivation/Enhancement in db/db mice liver.[14][15]
Flavonoids α-GlucosidaseInhibition . (General mechanism for many flavonoids).[7][17]
Alkaloids α-GlucosidasePotent Inhibition . (e.g., Nummularin-C).
Triterpenoids α-Glucosidase / α-AmylaseInhibition . (e.g., Oleanolic Acid).[13][18]

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. This section details the methodologies used in key experiments cited in this guide.

Protocol 1: In Vivo Antihyperglycemic Assessment in a Type 2 Diabetes Model

This protocol is based on the methodology used to evaluate this compound in C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes.[3][14]

  • Animal Model : Male C57BL/KsJ-db/db mice (diabetic model) and their non-diabetic db/+ littermates are used. Animals are housed under standard conditions with free access to food and water.

  • Acclimatization : Animals are acclimatized for at least one week before the experiment begins.

  • Grouping and Treatment : Diabetic (db/db) mice are randomly divided into groups (n=5-6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 1% gum acacia suspension) orally.

    • This compound-treated: Receives this compound suspended in the vehicle at a specified dose (e.g., 50 mg/kg body weight) orally, once daily for a set period (e.g., 3 weeks).

    • Positive Control: Receives a standard antidiabetic drug (e.g., Rosiglitazone, 50 mg/kg) for comparison.

  • Blood Glucose Monitoring : Fasting blood glucose is measured at regular intervals (e.g., weekly) from the tail vein using a glucometer.

  • Oral Glucose Tolerance Test (OGTT) : At the end of the treatment period, animals are fasted overnight. A baseline blood glucose sample is taken (0 min), after which a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose levels are then measured at 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis : Changes in fasting blood glucose, body weight, and the area under the curve (AUC) for the OGTT are calculated and compared between groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow start Start: Select db/db Mice acclimatize Acclimatization (1 Week) start->acclimatize grouping Random Grouping (Vehicle, this compound, Positive Control) acclimatize->grouping treatment Daily Oral Administration (3 Weeks) grouping->treatment monitoring Weekly Monitoring (Fasting Blood Glucose, Body Weight) treatment->monitoring During Treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt End of Treatment collection Sample Collection (Blood, Liver Tissue) ogtt->collection analysis Data Analysis (Statistics, AUC) collection->analysis end End: Evaluate Efficacy analysis->end

Workflow for in vivo antidiabetic activity assessment.
Protocol 2: Hepatic Enzyme Activity Assays

Following animal sacrifice, liver tissues are collected to determine the activity of key glucose-regulating enzymes.

  • Tissue Homogenization : A portion of the liver is homogenized in a suitable buffer (e.g., phosphate buffer) on ice and then centrifuged to obtain a clear supernatant (cytosolic fraction), which is used for the enzyme assays.

  • Glucokinase (GK) Activity : GK activity is measured spectrophotometrically by coupling the reaction to the reduction of NADP+ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the GK activity.

  • Glucose-6-Phosphatase (G6Pase) Activity : The activity is determined by measuring the amount of inorganic phosphate (Pi) released from glucose-6-phosphate. The reaction is stopped with a reagent like trichloroacetic acid, and the liberated Pi is quantified using a colorimetric method.

  • Phosphoenolpyruvate Carboxykinase (PEPCK) Activity : PEPCK activity is assayed in the direction of oxaloacetate carboxylation. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm in a reaction coupled with malate dehydrogenase.

  • Protein Quantification : The total protein content of the liver supernatant is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activities (expressed as units per mg of protein).

Conclusion

This compound presents a compelling profile as a natural antidiabetic agent, distinguished by its potent and specific mechanism of action focused on regulating hepatic glucose output. While flavonoids, alkaloids, and terpenoids offer a broad spectrum of antidiabetic activities through multiple pathways—such as enzyme inhibition and AMPK activation—this compound's targeted effect on the balance between hepatic glycolysis and gluconeogenesis is well-defined. Its efficacy, shown to be comparable to metformin in some preclinical models, underscores its potential as a lead compound for developing new therapies for type 2 diabetes.[1][2] Further research, including clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications.

References

An Objective Comparison of the Safety and Toxicity Profile of Coagulanolide and Related Withanolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the safety and toxicity profile of Coagulanolide, a steroidal lactone derived from the plant Withania coagulans. Due to the limited availability of specific toxicological data for purified this compound, this guide leverages available information on Withania coagulans extracts and compares it with data from other well-researched withanolides, namely Withaferin A, and related compounds like Physalins. This comparative approach aims to offer a contextual understanding of this compound's potential safety profile.

**Executive Summary

This compound is a bioactive withanolide with demonstrated antihyperglycemic properties. However, a comprehensive toxicological evaluation of the purified compound is not yet publicly available. Acute toxicity studies on extracts of Withania coagulans, the natural source of this compound, suggest a low toxicity profile. In comparison, Withaferin A, a structurally related and extensively studied withanolide, also exhibits low acute oral toxicity. The cytotoxic profiles of Withania coagulans extracts and other withanolides like Withaferin A and Physalins indicate potent activity against various cancer cell lines, suggesting that while they have therapeutic potential, their cytostatic and cytotoxic effects warrant careful consideration in safety assessments.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of Withania coagulans extracts, Withaferin A, and select Physalins. It is critical to note the absence of specific LD50 and comprehensive IC50 data for purified this compound in the current scientific literature.

Table 1: Acute Oral Toxicity Data

Compound/ExtractTest SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)No-Observed-Adverse-Effect Level (NOAEL)Citation(s)
Withania coagulans Fruit Extract RatOral> 2000 mg/kg-[1]
Withaferin A MouseOral> 2000 mg/kg500 mg/kg (in a 28-day study)[2]
Physalin A & D --Data not available-

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

Compound/ExtractCell LineCell TypeIC50Citation(s)
Withania coagulans Fruit Extract (Methanolic) MCF-7Human Breast Cancer0.69 ± 0.01 µg/mL
HeLaHuman Cervical Cancer1.79 ± 0.02 µg/mL
RDHuman Rhabdomyosarcoma2.19 ± 0.02 µg/mL
RG2Rat Glioblastoma2.55 ± 0.03 µg/mL
INS-1Rat Insulinoma4.56 ± 0.04 µg/mL
Withaferin A U87Human Glioblastoma1.07 ± 0.071 µM[3]
U251Human Glioblastoma0.69 ± 0.041 µM[3]
GL26Mouse Glioma0.23 ± 0.015 µM[3]
MCF-7Human Breast Cancer853.6 nM
MDA-MB-231Human Breast Cancer1066 nM
Physalin D Various Cancer Cell Lines-0.28 to 2.43 µg/mL[1][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for acute oral toxicity and in vitro cytotoxicity testing, based on established guidelines and common laboratory practices.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance when administered orally.

1. Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

2. Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

3. Dose Administration:

  • The test substance is administered as a single oral dose via gavage.
  • The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
  • A stepwise procedure is used with a starting dose of 300 mg/kg, 2000 mg/kg, or 5000 mg/kg, based on the expected toxicity.
  • Three animals are used in each step.

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
  • Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium.
  • The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.
  • The plate is incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of withanolides is crucial for assessing their safety and therapeutic potential. The following diagrams illustrate a generalized signaling pathway for withanolide-induced apoptosis and a typical workflow for an in vitro cytotoxicity assay.

Withanolide_Induced_Apoptosis Withanolide Withanolide (e.g., Withaferin A) ROS ↑ Reactive Oxygen Species (ROS) Withanolide->ROS NFkB NF-κB Pathway Inhibition Withanolide->NFkB Akt_mTOR Akt/mTOR Pathway Inhibition Withanolide->Akt_mTOR Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis contributes to CellCycle Cell Cycle Arrest (G2/M Phase) Akt_mTOR->CellCycle CellCycle->Apoptosis can lead to

Caption: Generalized signaling pathway for withanolide-induced apoptosis.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight (cell attachment) cell_seeding->incubation1 compound_addition Add varying concentrations of test compound incubation1->compound_addition incubation2 Incubate for 24/48/72 hours compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for a standard in vitro cytotoxicity assay (MTT).

References

Unraveling the Bioactivity of Coagulanolide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coagulanolide, a withanolide derived from the plant Withania coagulans, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related withanolide analogs, focusing on their cytotoxic and anti-inflammatory activities. While the anticoagulant potential of this class of compounds is an emerging area of interest, current research is limited. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Structure-Activity Relationship (SAR) Insights

The biological activity of withanolides is intrinsically linked to their chemical structure. Key structural features that govern their cytotoxic and anti-inflammatory effects have been identified through various studies. A critical element for potent bioactivity is the presence of an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and a lactone group in the side chain.[1]

The general SAR for withanolides can be summarized as follows:

  • Ring A: The Δ²-1-oxo-functionality is a significant contributor to cytotoxic activity.[2]

  • Ring B: The presence of a 5β,6β-epoxy group is crucial for cytotoxicity. Opening of this epoxide ring leads to a loss of activity.[2]

  • Side Chain: The lactone moiety is essential for bioactivity. Modifications to the side chain, such as glycosylation, can decrease cytotoxic effects, while esterification of hydroxyl groups can enhance cytotoxicity.[2]

Comparative Biological Activity of Withanolides

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and other relevant withanolides. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity of Withanolides (IC₅₀, µM)

Compound/AnalogA549 (Lung)HCT-116 (Colon)HeLa (Cervical)MCF-7 (Breast)Reference
This compoundData not availableData not availableData not availableData not available
Withaferin A~2.5~1.0~1.5~2.0[2]
Withalongolide A 4,19,27-triacetate0.0670.0820.0910.11[2]
Withalongolide B 4,19-diacetate0.250.190.210.28[2]

Table 2: Comparative Anti-inflammatory Activity of Withanolides (Inhibition of NO Production, IC₅₀, µM)

Compound/AnalogCell LineIC₅₀ (µM)Reference
This compoundData not availableData not available
Withanolide 1 (from P. minima)RAW 264.723.53[3]
Withanolide 2 (from P. minima)RAW 264.745.12[3]
Withanolide 3 (from P. minima)RAW 264.766.28[3]

Signaling Pathways Modulated by Withanolides

Withanolides exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are primary targets.

The following diagrams illustrate the general mechanism of these pathways and the points of intervention by withanolides.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasome p_IkB->Proteasome Degradation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Withanolides Withanolides Withanolides->IKK Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Withanolides.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates p_JAK p-JAK STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT_dimer p-STAT Dimer p_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene Induces Withanolides Withanolides Withanolides->JAK Inhibits Phosphorylation

Caption: JAK/STAT Signaling Pathway and Inhibition by Withanolides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the bioactivity of withanolides.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow start Start seed Seed cells in 96-well plate (e.g., 5x10³ cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with this compound analogs (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) and incubate for 4h incubate2->add_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate IC₅₀ values read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549, HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Inhibition_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate (e.g., 5x10⁴ cells/well) start->seed incubate1 Incubate for 24h seed->incubate1 treat Pre-treat cells with this compound analogs (various concentrations) for 1h incubate1->treat stimulate Stimulate with LPS (1 µg/mL) and incubate for 24h treat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess reagent to supernatant collect->add_griess incubate2 Incubate for 10 min at room temperature add_griess->incubate2 read Measure absorbance at 540 nm incubate2->read analyze Calculate % NO inhibition and IC₅₀ values read->analyze end End analyze->end

Caption: Nitric Oxide Inhibition Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for a further 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticoagulant Activity (Prothrombin Time - PT and Activated Partial Thromboplastin Time - aPTT) Assays

While specific data for this compound is lacking, the following are standard in vitro methods to assess anticoagulant activity.[4][5][6]

Workflow:

Anticoagulant_Workflow start Start prepare_plasma Prepare Platelet-Poor Plasma (PPP) from citrated whole blood start->prepare_plasma incubate_plasma Incubate PPP with this compound analogs (various concentrations) prepare_plasma->incubate_plasma pt_assay PT Assay: Add Thromboplastin reagent incubate_plasma->pt_assay aptt_assay aPTT Assay: Add aPTT reagent and CaCl₂ incubate_plasma->aptt_assay measure_clotting Measure clotting time (seconds) using a coagulometer pt_assay->measure_clotting aptt_assay->measure_clotting analyze Compare clotting times to control measure_clotting->analyze end End analyze->end

Caption: In Vitro Anticoagulant Assay Workflow.

Detailed Steps:

  • Plasma Preparation: Collect human blood in tubes containing 3.2% sodium citrate. Centrifuge the blood at 3000 rpm for 15 minutes to obtain platelet-poor plasma (PPP).

  • Incubation: Incubate the PPP with various concentrations of the this compound analogs or a vehicle control at 37°C for a specified time (e.g., 2 minutes).

  • Prothrombin Time (PT) Assay:

    • Add pre-warmed thromboplastin reagent to the plasma-compound mixture.

    • Measure the time taken for clot formation using a coagulometer. This assay evaluates the extrinsic and common coagulation pathways.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Add pre-warmed aPTT reagent (e.g., cephalin and a contact activator) to the plasma-compound mixture and incubate.

    • Add calcium chloride to initiate coagulation.

    • Measure the time taken for clot formation. This assay evaluates the intrinsic and common coagulation pathways.

  • Data Analysis: Compare the clotting times of the compound-treated plasma to the vehicle control. A prolongation of clotting time indicates anticoagulant activity.

Future Directions

The study of this compound and its analogs presents a promising frontier in the development of novel therapeutics. While significant strides have been made in understanding their cytotoxic and anti-inflammatory properties, further research is warranted in several key areas. A systematic synthesis and biological evaluation of a focused library of this compound derivatives would provide more definitive structure-activity relationships. Furthermore, the exploration of their anticoagulant potential is a nascent field that could unveil new therapeutic applications for this fascinating class of natural products. The detailed protocols and pathway analyses provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing our knowledge of withanolides and their therapeutic potential.

References

Clinical trial data and systematic reviews on Coagulanolide (if available)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no clinical trial data or systematic reviews on Coagulanolide in humans have been published. The following comparison guide is based on preclinical data from animal studies and is intended for informational purposes for researchers, scientists, and drug development professionals.

This compound, a withanolide derived from the fruit of Withania coagulans, has demonstrated significant antihyperglycemic and antidyslipidemic properties in preclinical animal models of type 2 diabetes.[1][2] This guide provides a comparative overview of the available preclinical data on this compound and the widely used antidiabetic drug, metformin, to offer a reference for future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and metformin in animal models of diabetes.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl (db/db mice)This compound (50 mg/kg)% Change vs. ControlReference
Fasting Blood Glucose~450 mg/dL~200 mg/dL↓ ~55%[1]
Plasma Insulin~5.5 ng/mL~2.5 ng/mL↓ ~54%[1]
Plasma Cholesterol~250 mg/dL~150 mg/dL↓ ~40%[1]
Plasma Triglycerides~200 mg/dL~120 mg/dL↓ ~40%[1]
Free Fatty Acids~1.2 mmol/L~0.7 mmol/L↓ ~41%[1]
LDL Cholesterol~60 mg/dL~30 mg/dL↓ ~50%[1]
HDL Cholesterol~40 mg/dL~65 mg/dL↑ ~62%[1]

Table 2: Comparative Efficacy of this compound and Metformin in Streptozotocin-Induced Diabetic Rats

CompoundMedian Effective Dose (ED50) for Antihyperglycemic EffectReference
This compound derivative (Compound 5)~25 mg/kg[2][3]
MetforminComparable to this compound derivative[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Study of this compound in C57BL/KsJ-db/db Mice [1]

  • Animal Model: Male C57BL/KsJ-db/db mice (a genetic model of type 2 diabetes) and non-diabetic db/+ mice were used.

  • Treatment: this compound (50 mg/kg body weight) was administered orally once daily for 3 weeks. The control group received the vehicle.

  • Blood Glucose and Insulin Measurement: Fasting blood glucose and plasma insulin levels were measured at the end of the 3-week treatment period.

  • Glucose Tolerance Test: An oral glucose tolerance test was performed after the treatment period to assess glucose disposal.

  • Lipid Profile Analysis: Plasma levels of cholesterol, triglycerides, free fatty acids, LDL-cholesterol, and HDL-cholesterol were determined.

  • Enzyme Activity and Protein Expression: The activities and protein expression levels of key enzymes involved in hepatic glucose metabolism (glucokinase, pyruvate kinase, fructose-1,6-bisphosphatase, glucose-6-phosphatase, phosphoenolpyruvate carboxykinase, and glycogen phosphorylase) were measured in liver tissue samples.

2. Study of this compound Derivative and Metformin in Streptozotocin-Induced Diabetic Rats [2][3]

  • Animal Model: Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Treatment: A derivative of this compound (Compound 5) and metformin were administered to different groups of diabetic rats to determine the median effective dose (ED50) for antihyperglycemic activity.

  • Postprandial Hyperglycemia Test: The effect of the compounds on the rise in blood glucose after a sucrose load was evaluated in both normoglycemic and STZ-induced diabetic rats.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's action on hepatic glucose metabolism and a general experimental workflow for evaluating antidiabetic agents in animal models.

cluster_liver Hepatic Glucose Metabolism This compound This compound Liver Hepatic Cell This compound->Liver Targets Glycolysis Glycolysis (Glucose Utilization) This compound->Glycolysis Activates Gluconeogenesis Gluconeogenesis (Glucose Production) This compound->Gluconeogenesis Inhibits Glycogenolysis Glycogenolysis (Glucose Release) This compound->Glycogenolysis Inhibits BloodGlucose Decreased Blood Glucose Glycolysis->BloodGlucose Contributes to Gluconeogenesis->BloodGlucose Reduces contribution to Glycogenolysis->BloodGlucose Reduces contribution to

Caption: Proposed mechanism of this compound in hepatic glucose metabolism.

Start Select Animal Model (e.g., db/db mice, STZ-rats) Induction Induce Diabetes (if not genetic model) Start->Induction Grouping Group Animals (Control, Treatment) Induction->Grouping Treatment Administer this compound or Alternative (e.g., Metformin) Grouping->Treatment Monitoring Monitor Key Parameters (Blood Glucose, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Biochemical assays, Tissue analysis) Monitoring->Endpoint Data Data Analysis and Comparison Endpoint->Data

References

Independent Replication of Published Findings on Coagulanolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on Coagulanolide, a withanolide isolated from the fruit of Withania coagulans. As of the latest literature review, no direct independent replications of the key findings have been published. Therefore, this document serves as a detailed summary of the primary research, establishing a baseline for future validation studies. The data presented here is primarily derived from two seminal papers: Maurya et al., 2008 and Singh et al., 2012 .

The traditional use of Withania coagulans for its antihyperglycemic properties has spurred scientific investigation into its active constituents. This compound has emerged as a promising candidate, with studies pointing towards its potential to modulate hepatic glucose metabolism and improve dyslipidemia. This guide aims to objectively present the experimental data and methodologies from the foundational studies to aid researchers in evaluating the existing evidence and designing future replication and expansion studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: Antihyperglycemic and Antidyslipidemic Effects of a Withanolide (Compound 5) from Withania coagulans in db/db Mice

Data extracted from Maurya et al., 2008. The study identified a specific withanolide, referred to as compound 5, which was later characterized and is closely related to this compound.

Parameterdb/db Control (Mean ± SEM)Compound 5 Treated (25 mg/kg) (Mean ± SEM)Fenofibrate Treated (100 mg/kg) (Mean ± SEM)
Plasma Glucose (mg/dL)455.8 ± 25.3320.5 ± 20.8350.2 ± 18.5
Plasma Insulin (ng/mL)12.8 ± 1.58.5 ± 0.99.2 ± 1.1
Plasma Cholesterol (mg/dL)210.5 ± 15.2155.8 ± 12.5140.7 ± 10.8
Plasma Triglycerides (mg/dL)225.4 ± 18.9160.2 ± 14.3135.6 ± 11.2

*p < 0.05 compared to db/db control.

Table 2: Effect of this compound on Fasting Blood Glucose, Plasma Insulin, and Lipid Profile in db/db Mice

Data extracted from Singh et al., 2012.

Parameterdb/+ Control (Mean ± SEM)db/db Control (Mean ± SEM)db/db + this compound (50 mg/kg) (Mean ± SEM)db/db + Rosiglitazone (5 mg/kg) (Mean ± SEM)
Fasting Blood Glucose (mg/dL)108.3 ± 7.5385.7 ± 21.8215.4 ± 15.2180.6 ± 12.9
Plasma Insulin (µU/mL)15.2 ± 1.845.8 ± 3.528.6 ± 2.425.4 ± 2.1
Plasma Cholesterol (mg/dL)85.6 ± 6.2142.3 ± 10.8105.7 ± 8.198.5 ± 7.5
Plasma Triglycerides (mg/dL)78.4 ± 5.9135.6 ± 11.295.8 ± 7.388.2 ± 6.9
Free Fatty Acids (mmol/L)0.45 ± 0.050.85 ± 0.090.58 ± 0.060.52 ± 0.05
LDL-Cholesterol (mg/dL)25.3 ± 2.158.7 ± 4.938.4 ± 3.235.1 ± 2.9
HDL-Cholesterol (mg/dL)45.8 ± 3.728.4 ± 2.538.9 ± 3.140.2 ± 3.3

*p < 0.05 compared to db/db control.

Table 3: Effect of this compound on Hepatic Enzyme Activity and Protein Expression in db/db Mice

Data extracted from Singh et al., 2012.

EnzymeParameterdb/db Controldb/db + this compound (50 mg/kg)
Glycolytic Enzymes
Glucokinase (GK)Activity (nmol/min/mg protein)25.8 ± 2.140.2 ± 3.5
Protein Expression (Fold Change)1.01.8
Pyruvate Kinase (PK)Activity (nmol/min/mg protein)45.2 ± 3.865.8 ± 5.2
Protein Expression (Fold Change)1.01.6
Gluconeogenic Enzymes
Glucose-6-phosphatase (G6Pase)Activity (nmol/min/mg protein)85.4 ± 7.255.1 ± 4.9
Protein Expression (Fold Change)1.00.5
Fructose-1,6-bisphosphatase (FBPase)Activity (nmol/min/mg protein)68.7 ± 5.942.3 ± 3.8
Protein Expression (Fold Change)1.00.6
Phosphoenolpyruvate carboxykinase (PEPCK)Activity (nmol/min/mg protein)112.5 ± 9.875.4 ± 6.7
Protein Expression (Fold Change)1.00.4

*p < 0.05 compared to db/db control.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies.

Animal Models and Treatment
  • Animal Strain: Male C57BL/KsJ-db/db (diabetic) and db/+ (non-diabetic control) mice were used in the study by Singh et al., 2012. Maurya et al., 2008 also utilized db/db mice, as well as normoglycemic and streptozotocin-induced diabetic rats for initial screening.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to a standard pellet diet and water.

  • Treatment: this compound was suspended in 0.5% gum acacia and administered orally once daily for a period of 3 weeks (Singh et al., 2012) or as specified in the study (Maurya et al., 2008). The control groups received the vehicle (0.5% gum acacia). Rosiglitazone or Fenofibrate were used as positive controls in the respective studies.

Biochemical Assays
  • Blood Glucose and Plasma Insulin: Fasting blood glucose was measured using a glucometer from tail vein blood samples. Plasma insulin levels were determined using a radioimmunoassay (RIA) kit.

  • Lipid Profile: Plasma total cholesterol, triglycerides, and HDL-cholesterol were estimated using enzymatic kits. LDL-cholesterol was calculated using the Friedewald formula. Free fatty acids were also measured using an appropriate enzymatic kit.

  • Hepatic Enzyme Activities:

    • The liver was homogenized in a suitable buffer.

    • Glucokinase (GK) activity was assayed by measuring the rate of NADPH formation coupled to glucose-6-phosphate dehydrogenase.

    • Pyruvate Kinase (PK) activity was determined by measuring the rate of pyruvate formation.

    • Glucose-6-phosphatase (G6Pase) activity was measured by quantifying the inorganic phosphate released from glucose-6-phosphate.

    • Fructose-1,6-bisphosphatase (FBPase) activity was assayed by measuring the amount of inorganic phosphate liberated from fructose-1,6-bisphosphate.

    • Phosphoenolpyruvate carboxykinase (PEPCK) activity was measured in the direction of oxaloacetate formation.

Western Blot Analysis
  • Protein Extraction: Liver tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford or a similar protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against GK, PK, G6Pase, FBPase, PEPCK, and a loading control (e.g., β-actin). This was followed by incubation with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow based on the published findings.

Coagulanolide_Signaling_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_outcomes Metabolic Outcomes This compound This compound GK Glucokinase (GK) This compound->GK + PK Pyruvate Kinase (PK) This compound->PK + G6Pase Glucose-6-phosphatase (G6Pase) This compound->G6Pase - FBPase Fructose-1,6-bisphosphatase (FBPase) This compound->FBPase - PEPCK Phosphoenolpyruvate carboxykinase (PEPCK) This compound->PEPCK - Glucose_Uptake Increased Hepatic Glucose Uptake GK->Glucose_Uptake PK->Glucose_Uptake Glucose_Production Decreased Hepatic Glucose Production G6Pase->Glucose_Production FBPase->Glucose_Production PEPCK->Glucose_Production Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose

Caption: Proposed mechanism of this compound in hepatic glucose metabolism.

Experimental_Workflow cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., db/db mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Grouping of Animals (Control, this compound, Positive Control) Acclimatization->Grouping Treatment Daily Oral Administration (e.g., 3 weeks) Grouping->Treatment Monitoring Monitoring of Body Weight and Food/Water Intake Treatment->Monitoring Sample_Collection Blood and Tissue Collection (e.g., Liver) Treatment->Sample_Collection End of Treatment Period Biochemical Biochemical Assays (Glucose, Insulin, Lipids, Enzyme Activity) Sample_Collection->Biochemical Western_Blot Western Blotting (Protein Expression) Sample_Collection->Western_Blot

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

The initial findings on this compound present a compelling case for its potential as a therapeutic agent for type 2 diabetes and associated dyslipidemia. The compound appears to exert its effects through the modulation of key enzymes involved in hepatic glycolysis and gluconeogenesis.

However, it is crucial to emphasize that these findings are from a limited number of studies and await independent replication. The scientific community would greatly benefit from studies that aim to:

  • Replicate the reported antihyperglycemic and antidyslipidemic effects of this compound in db/db mice and other relevant animal models.

  • Further elucidate the molecular mechanisms of action, including the upstream signaling pathways that are affected by this compound.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Conduct preclinical safety and toxicology studies to assess the potential for adverse effects.

This guide serves as a foundational resource for researchers embarking on these critical next steps in the evaluation of this compound. Independent validation of the initial findings is paramount to advancing this promising natural product towards potential clinical applications.

A Meta-Analysis of the Therapeutic Effects of Coagulanolide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coagulanolide, a significant withanolide derived from the medicinal plant Withania coagulans, has garnered considerable attention for its diverse therapeutic potential. This guide provides a comprehensive meta-analysis of existing research, comparing the efficacy of this compound and Withania coagulans extracts against established therapeutic alternatives across key areas: antihyperglycemic, anti-inflammatory, anticancer, and neuroprotective effects. The information is presented to aid researchers and professionals in drug development in their understanding and exploration of this promising natural compound.

Antihyperglycemic Effects

This compound has demonstrated notable antihyperglycemic properties, positioning it as a potential candidate for diabetes management. Studies indicate that it can significantly lower blood glucose levels in animal models of diabetes.

Comparison with Metformin

Metformin is a first-line therapy for type 2 diabetes, primarily acting by decreasing hepatic glucose production and improving insulin sensitivity.[1][2][3] this compound and Withania coagulans extracts appear to share some mechanistic similarities, including the modulation of insulin levels and related enzyme activities.[4]

Table 1: Comparison of Antihyperglycemic Effects

FeatureThis compound / Withania coagulans ExtractMetformin
Mechanism of Action May modulate insulin levels and the activity of glucose-metabolizing enzymes.[4]Decreases hepatic glucose production, decreases intestinal glucose absorption, and increases insulin sensitivity.[2][3]
Efficacy in Animal Models Aqueous extract of W. coagulans (250 mg/kg) significantly decreased Fasting Plasma Glucose (FPG) by 36% in mildly diabetic rats and 54% in severely diabetic rats after 30 days.[4] Another study showed a significant reduction in blood sugar with a 1g/kg dose.[5] A withanolide from W. coagulans had a median effective dose of around 25 mg/kg in streptozotocin-induced diabetic rats, comparable to metformin.[6][7]A well-established antihyperglycemic agent with extensive clinical data.
Reported Side Effects Generally considered to have fewer side effects in traditional use.Common side effects include gastrointestinal issues like diarrhea, nausea, and vomiting.
Experimental Protocol: Induction of Diabetes in Rats

A frequently used model to study antihyperglycemic effects involves the induction of diabetes in rats using streptozotocin (STZ).

  • Animal Model: Male Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered to induce diabetes.[8][9] In some protocols, nicotinamide (230 mg/kg) is injected prior to STZ (55 mg/kg) to induce a model of type 2 diabetes.[4]

  • Confirmation of Diabetes: Blood glucose levels are measured after a specific period (e.g., 72 hours). Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL) are considered diabetic.[9]

  • Treatment: Diabetic rats are then treated with this compound, Withania coagulans extract, or a control substance orally for a specified duration (e.g., 21 or 30 days).[4][9]

  • Outcome Measures: Fasting blood glucose, postprandial plasma glucose, and HbA1c levels are monitored.[4]

Experimental Workflow for Antihyperglycemic Studies

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rats) diabetes_induction Induce Diabetes (e.g., Streptozotocin) animal_model->diabetes_induction confirm_diabetes Confirm Diabetic State (Blood Glucose Measurement) diabetes_induction->confirm_diabetes treatment_groups Divide into Groups: - Control - this compound - Alternative Drug confirm_diabetes->treatment_groups administer_treatment Administer Treatment (e.g., Oral Gavage) treatment_groups->administer_treatment collect_samples Collect Blood Samples administer_treatment->collect_samples measure_parameters Measure Glycemic Parameters (FBG, PPPG, HbA1c) collect_samples->measure_parameters statistical_analysis Statistical Analysis measure_parameters->statistical_analysis cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB->Gene_Expression Induces cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cell_culture Culture Cancer Cell Line (e.g., MCF-7) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_extract Add Various Concentrations of this compound/Extract seed_cells->add_extract incubate Incubate for 24/48/72 hours add_extract->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 cluster_effects Pathophysiological Effects cluster_intervention Intervention Ischemia_Reperfusion Cerebral Ischemia/ Reperfusion Oxidative_Stress Increased Oxidative Stress (e.g., MDA) Ischemia_Reperfusion->Oxidative_Stress Leads to Antioxidant_Depletion Decreased Antioxidant Enzymes (SOD, CAT) Ischemia_Reperfusion->Antioxidant_Depletion Leads to Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Causes Antioxidant_Depletion->Neuronal_Damage Contributes to WC_Extract Withania coagulans Extract WC_Extract->Oxidative_Stress Reduces WC_Extract->Antioxidant_Depletion Increases WC_Extract->Neuronal_Damage Protects Against

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Coagulanolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent, biologically active compounds like Coagulanolide is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound, particularly when working with the pure compound or concentrated solutions.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble gloving with powder-free nitrile gloves is recommended.[4][5][6] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[6] Regularly inspect gloves for tears or punctures and change them immediately if compromised or after each handling procedure.
Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[6] This prevents skin contact with spills or aerosols.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect the eyes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[4]
Respiratory Protection RespiratorWhen handling powdered this compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation.[4] A fit test is essential to ensure a proper seal. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plan for Safe Handling

Adherence to standard operating procedures is critical for minimizing exposure to this compound.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to contain airborne particles.[8]

  • Containment: Use of a containment ventilated enclosure (CVE) or glove box is recommended for weighing and aliquoting the powder.

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable absorbent liners.

  • Weighing: If possible, use a "weigh-in-place" system within a containment device. If not available, carefully weigh the compound on a tared weigh paper, minimizing air currents.

  • Solution Preparation: Add the solvent to the this compound powder slowly to avoid splashing. Cap and vortex or sonicate to dissolve.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. All disposable materials used during the process should be treated as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Treat as hazardous chemical waste. It should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste management company.[8][9]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, labeled hazardous waste container. Non-sharp items can be placed in a sealed bag before being placed in the container.
Contaminated PPE (e.g., gloves, gown) Place in a designated, sealed hazardous waste bag immediately after use.[10]
Liquid Waste (e.g., solutions containing this compound) Collect in a labeled, sealed, and chemically compatible waste container. Do not pour down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations.[8]

Experimental Protocols

While specific experimental protocols will vary, the following general methodology for preparing a stock solution of this compound should be followed with the safety precautions outlined above.

Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Calculate the required mass of this compound (Molecular Weight: 486.6 g/mol ) for the desired volume of 10 mM solution.

  • In a chemical fume hood, weigh the calculated amount of this compound powder into a sterile, conical tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task handling_solid Handling Solid this compound? start->handling_solid handling_solution Handling this compound Solution? handling_solid->handling_solution No risk_of_aerosol Risk of Aerosol/Dust Generation? handling_solid->risk_of_aerosol Yes risk_of_splash Risk of Splash? handling_solution->risk_of_splash Yes ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat handling_solution->ppe_base No risk_of_aerosol->handling_solution No ppe_respirator Add: - N95 Respirator or Higher risk_of_aerosol->ppe_respirator Yes ppe_goggles Add: - Chemical Splash Goggles risk_of_splash->ppe_goggles Low Risk ppe_face_shield Add: - Face Shield risk_of_splash->ppe_face_shield High Risk end Proceed with Task ppe_base->end ppe_goggles->ppe_base ppe_face_shield->ppe_goggles ppe_respirator->handling_solution

Caption: PPE Selection Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.